3-Chloro-L-alanine Hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R)-2-amino-3-chloropropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClNO2.ClH/c4-1-2(5)3(6)7;/h2H,1,5H2,(H,6,7);1H/t2-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENJPSDBNBGIEL-DKWTVANSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017432 | |
| Record name | (R)-2-Amino-3-chloropropanoic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>24 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500453 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
51887-89-9 | |
| Record name | (R)-2-Amino-3-chloropropanoic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R)-1-carboxy-2-chloroethanaminium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physicochemical properties of 3-Chloro-L-alanine Hydrochloride
An In-depth Technical Guide on the Physicochemical Properties of 3-Chloro-L-alanine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a synthetic derivative of the amino acid L-alanine. It is of significant interest to the scientific community, particularly in the fields of biochemistry and pharmacology, due to its role as an enzyme inhibitor. It has been utilized in studies involving amino acid metabolism and as a potential therapeutic agent. This document provides a comprehensive overview of its core physicochemical properties, experimental protocols for its synthesis and analysis, and its mechanism of action as an enzyme inhibitor.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and application in research and development.
Quantitative Data Summary
| Property | Value | Reference(s) |
| IUPAC Name | (2R)-2-amino-3-chloropropanoic acid;hydrochloride | [1] |
| Synonyms | L-β-Chloroalanine hydrochloride, (R)-2-Amino-3-chloropropionic Acid HCl | [1][2] |
| CAS Number | 51887-89-9 | [2][3] |
| Molecular Formula | C₃H₇Cl₂NO₂ | [1][2] |
| Molecular Weight | 160.00 g/mol | [2][3] |
| Appearance | White to off-white crystalline solid | [2][4] |
| Melting Point | 205 °C (decomposes) | [5][6] |
| Boiling Point | 243.6 °C at 760 mmHg | [6] |
| Density | 1.401 g/cm³ | [6] |
| Solubility | DMSO: 100 mg/mL (625.00 mM) Water: >24 µg/mL | [2][4][7] |
| Storage Conditions | 4°C, sealed storage, away from moisture | [2] |
| InChI Key | IENJPSDBNBGIEL-DKWTVANSSA-N | [1] |
| Canonical SMILES | C(C(C(=O)O)N)Cl.Cl | [4] |
Biochemical Activity
This compound is recognized primarily for its role as an inhibitor of alanine (B10760859) aminotransferase (ALAT), also known as alanine transaminase.[5] This enzyme is a key player in amino acid metabolism, catalyzing the reversible transfer of an amino group from alanine to α-ketoglutarate to form glutamate (B1630785) and pyruvate. By inhibiting ALAT, this compound can disrupt this process, which has implications for cellular metabolism and has been studied in the context of suppressing tumor progression.[5]
Experimental Protocols
Detailed methodologies are essential for the accurate characterization and application of chemical compounds. Below are protocols for the synthesis and analysis of this compound.
Synthesis from L-Serine Hydrochloride
A common method for the synthesis of this compound involves the chlorination of L-serine hydrochloride using thionyl chloride.[5]
Materials:
-
L-serine hydrochloride
-
Tetrahydrofuran (B95107) (THF)
-
Thionyl chloride (SOCl₂)
-
Water (deionized)
Procedure:
-
Suspend L-serine hydrochloride (1 part by weight) in tetrahydrofuran (5 parts by volume).
-
Control the reaction temperature to be below 50 °C while slowly adding thionyl chloride (1.2 equivalents) dropwise.
-
After the addition is complete, gradually increase the temperature to 50 °C and continue stirring for 6 hours.
-
Monitor the reaction for the complete consumption of starting material using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the system to 20-25 °C.
-
Quench the reaction by the slow addition of water (0.5 parts by volume).
-
Concentrate the mixture to dryness under reduced pressure.
-
Add acetone (2 parts by volume) to the residue and cool to facilitate crystallization.
-
Collect the resulting crystals by filtration and dry them to yield the final product.[5]
Characterization Methods
-
Melting Point Determination: The melting point is determined using a standard melting point apparatus. A small, dry sample is packed into a capillary tube and heated at a controlled rate. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded. For a substance that decomposes, the temperature at which decomposition begins is noted.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are crucial for structural elucidation. A sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) and analyzed using an NMR spectrometer. The chemical shifts, splitting patterns, and integration of the peaks confirm the molecular structure.[8]
-
Solubility Assessment: To determine solubility, a saturated solution is prepared by adding an excess of the compound to a known volume of solvent (e.g., DMSO, water) at a specified temperature. The mixture is agitated for an extended period to ensure equilibrium. The suspension is then filtered, and the concentration of the solute in the clear filtrate is measured, typically by UV-Vis spectroscopy or gravimetric analysis after solvent evaporation.[2][7]
References
- 1. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ββ-氯-L-丙氨酸 盐酸盐 Alanine aminotransferase inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | 51887-89-9 [chemicalbook.com]
- 6. This compound | CAS#:51887-89-9 | Chemsrc [chemsrc.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound(51887-89-9) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to 3-Chloro-L-alanine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Chloro-L-alanine Hydrochloride (CAS Number: 51887-89-9), a pivotal molecule in biochemical research and pharmaceutical development. This document details its chemical structure, physicochemical properties, synthesis protocols, and its multifaceted role as an enzyme inhibitor. Special focus is given to its mechanism of action against key enzymes such as alanine (B10760859) racemase, alanine aminotransferase, and serine hydroxymethyltransferase. Furthermore, this guide outlines its antibacterial properties and provides detailed experimental protocols for its synthesis, enzyme inhibition assays, and antimicrobial activity assessment.
Chemical Identity and Physicochemical Properties
This compound is the hydrochloride salt of 3-Chloro-L-alanine, an unnatural amino acid derivative.[1] It is a white to off-white crystalline solid.[1][2]
Chemical Structure:
-
Molecular Formula : C₃H₇Cl₂NO₂[1]
-
Molecular Weight : 160.00 g/mol [1]
-
IUPAC Name : (2R)-2-amino-3-chloropropanoic acid;hydrochloride[3]
-
Synonyms : L-β-Chloroalanine hydrochloride, (R)-2-Amino-3-chloropropionic Acid Hydrochloride, H-Ala(3-Cl)-OH·HCl
The structure of 3-Chloro-L-alanine features a chiral center at the alpha-carbon, with the L-configuration being the naturally occurring isomeric form of alanine from which it is derived. The presence of a chlorine atom at the beta-position is key to its biological activity.
Physicochemical Data Summary:
| Property | Value | References |
| CAS Number | 51887-89-9 | [1] |
| Appearance | White to off-white crystalline powder/solid | [1][2] |
| Melting Point | 205 °C (decomposes) | [2][4] |
| Solubility | Soluble in water (>24 µg/mL) and DMSO (100 mg/mL) | [1][5] |
| Storage | 4°C, sealed storage, away from moisture. For solutions in solvent, -20°C for 1 month or -80°C for 6 months. | [1] |
| Specific Rotation [α]20/D | +3.0 to +6.0 deg (c=0.7, HCl(1+2)) |
Synthesis
A common and efficient method for the synthesis of this compound is from L-serine hydrochloride.[2]
Experimental Protocol: Synthesis from L-Serine Hydrochloride
Materials:
-
L-serine hydrochloride
-
Thionyl chloride
-
Tetrahydrofuran (B95107) (THF)
-
Water
Procedure:
-
Suspend L-serine hydrochloride (100 g, 0.7067 mol) in 500 ml of tetrahydrofuran in a suitable reaction vessel.[2]
-
While maintaining the reaction temperature below 50 °C, slowly add thionyl chloride (101 g, 0.8480 mol) dropwise to the suspension.[2]
-
After the addition is complete, gradually increase the temperature to 50 °C and continue stirring for 6 hours.[2]
-
Monitor the reaction for the complete consumption of the starting material using thin-layer chromatography (TLC).[2]
-
Once the reaction is complete, cool the mixture to 20-25 °C.[2]
-
Quench the reaction by the slow, dropwise addition of 50 ml of water.[2]
-
Concentrate the reaction mixture to dryness under reduced pressure.[2]
-
To the resulting residue, add 200 ml of acetone and cool to facilitate crystallization.[2]
-
Collect the crystals by filtration and dry them to yield this compound as an off-white solid. The expected yield is approximately 88.4%.[2]
Mechanism of Action and Biological Activity
This compound exerts its biological effects primarily through the inhibition of several key pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes involved in amino acid metabolism.[2][6][7] This inhibitory action forms the basis of its potential as an anticancer agent and its observed antibacterial properties.[5][8]
Enzyme Inhibition
3.1.1. Alanine Racemase: Alanine racemase is a crucial bacterial enzyme that catalyzes the conversion of L-alanine to D-alanine, an essential component of the bacterial cell wall peptidoglycan.[6][9] By inhibiting this enzyme, 3-Chloro-L-alanine disrupts cell wall synthesis, leading to bacterial cell death.[8] This makes it a target for the development of novel antibacterial agents.[6]
3.1.2. Alanine Aminotransferase (ALT): Alanine aminotransferase is involved in the interconversion of alanine and α-ketoglutarate to pyruvate (B1213749) and glutamate. Inhibition of ALT by 3-Chloro-L-alanine can disrupt cellular amino acid pools and has been investigated for its potential to suppress tumor progression.[2][10][11]
3.1.3. Serine Hydroxymethyltransferase (SHMT): Serine hydroxymethyltransferase is a key enzyme in one-carbon metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate to glycine (B1666218) and 5,10-methylenetetrahydrofolate.[12] This pathway is vital for the synthesis of nucleotides and other essential biomolecules. Inhibition of SHMT by compounds like 3-Chloro-L-alanine is a strategy being explored in cancer therapy.[5][13]
Caption: Mechanism of action of 3-Chloro-L-alanine.
Antibacterial Activity
The D- and L-isomers of β-chloroalanine have been shown to inhibit the growth of various bacteria, including Diplococcus pneumoniae, Streptococcus pyogenes, Bacillus subtilis, and Escherichia coli.[8][14] The antibacterial effect is primarily attributed to the inactivation of alanine racemase.[8] Some oral bacteria responsible for malodor, such as Fusobacterium nucleatum and Porphyromonas gingivalis, have shown resistance to 3-chloro-DL-alanine.[15]
Experimental Protocols
Alanine Racemase Inhibition Assay (Coupled Assay)
This protocol is adapted from high-throughput screening methods for alanine racemase inhibitors.
Materials:
-
Purified alanine racemase
-
L-alanine dehydrogenase
-
L-alanine
-
NAD⁺
-
This compound (inhibitor)
-
Tris-Tricine buffer (100 mM)
-
384-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction cocktail containing 1 mM NAD⁺ and 0.03 units/ml L-alanine dehydrogenase in 100 mM Tris-Tricine buffer.
-
Dispense the reaction cocktail into the wells of a 384-well plate.
-
Add varying concentrations of this compound to the test wells. Include positive control wells (known inhibitor) and negative control wells (DMSO vehicle).
-
Incubate the plate for 30 minutes.
-
Initiate the enzymatic reaction by adding 0.4 mM L-alanine to the test and positive control wells. Add water to the negative control wells.
-
Measure the NADH fluorescence intensity in a plate reader (excitation ~340 nm, emission ~460 nm) after a 20-minute incubation.
-
Calculate the percent inhibition based on the fluorescence readings of the test wells relative to the control wells.
Caption: Workflow for Alanine Racemase Inhibition Assay.
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial culture (e.g., E. coli, S. aureus)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
This compound
-
96-well microplates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of this compound in the appropriate broth.
-
Perform serial two-fold dilutions of the stock solution across the wells of a 96-well plate, leaving a column for a positive control (no inhibitor) and a negative control (no bacteria).
-
Inoculate the wells (except the negative control) with a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.
Analytical Methods
The characterization and purity assessment of this compound can be performed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound.[16]
-
High-Performance Liquid Chromatography (HPLC) : HPLC can be employed to determine the purity of the compound.[2]
-
Argentometric Titration : This method can be used to determine the purity of the hydrochloride salt.[2]
Safety and Handling
This compound is classified as a skin and eye irritant and may cause respiratory irritation.[5] Appropriate personal protective equipment, including gloves, eye protection, and a lab coat, should be worn when handling this compound.[17] Work should be conducted in a well-ventilated area.[17]
Conclusion
This compound is a valuable tool for researchers in the fields of biochemistry, microbiology, and drug discovery. Its well-defined mechanism of action as an inhibitor of key metabolic enzymes provides a clear rationale for its use in studying cellular pathways and for its potential as a therapeutic agent. The detailed protocols provided in this guide offer a starting point for the synthesis, characterization, and biological evaluation of this important compound. Further research into its efficacy and safety in various models is warranted to fully explore its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 51887-89-9 [chemicalbook.com]
- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. This compound | CAS#:51887-89-9 | Chemsrc [chemsrc.com]
- 5. Page loading... [wap.guidechem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. ββ-氯-L-丙氨酸 盐酸盐 Alanine aminotransferase inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 11. Affinity labeling of alanine aminotransferase by 3-chloro-L-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Serine hydroxymethyltransferase - Wikipedia [en.wikipedia.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Inhibition of Bacterial Growth by β-Chloro-D-Alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3-Chloro-DL-alanine resistance by L-methionine-alpha-deamino-gamma-mercaptomethane-lyase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound(51887-89-9) 1H NMR spectrum [chemicalbook.com]
- 17. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
synthesis of 3-Chloro-L-alanine Hydrochloride from L-serine
An In-depth Technical Guide to the Synthesis of 3-Chloro-L-alanine Hydrochloride from L-serine
Audience: Researchers, scientists, and drug development professionals.
Abstract
3-Chloro-L-alanine is a non-proteinogenic amino acid that serves as a critical chiral intermediate in the synthesis of numerous pharmaceutical compounds. Its utility lies in the reactive C-Cl bond, which allows for facile nucleophilic substitution to introduce diverse functionalities. This technical guide provides a detailed overview of the primary synthetic routes for producing this compound from the readily available precursor, L-serine. We present a comparative analysis of key methodologies, detailed experimental protocols, and quantitative data to assist researchers in the practical application of these syntheses. The guide includes graphical representations of the chemical pathways and experimental workflows to facilitate a deeper understanding of the processes involved.
Introduction
The conversion of L-serine, a natural and inexpensive amino acid, into the more synthetically versatile 3-Chloro-L-alanine is a cornerstone transformation in medicinal chemistry. The resulting chloro-derivative is a valuable building block for creating novel amino acids and is used in the development of enzyme inhibitors and other therapeutic agents.[1][2] The synthesis requires the selective substitution of the primary hydroxyl group of L-serine with a chlorine atom, a reaction for which several effective methods have been developed. This document details these methods, focusing on reaction conditions, yields, and practical execution for a laboratory setting.
Synthetic Methodologies
The synthesis of 3-Chloro-L-alanine from L-serine primarily involves the activation of the hydroxyl group followed by nucleophilic substitution with a chloride ion. The two main strategies involve either a direct, one-step chlorination under mild conditions or a two-step process that proceeds via an ester intermediate.
Two-Step Chlorination via Methyl Ester Intermediate
A prevalent industrial method involves a two-step process. First, L-serine is esterified by reacting it with thionyl chloride (SOCl₂) in methanol (B129727). This step protects the carboxylic acid as a methyl ester and yields L-serine methyl ester hydrochloride.[3][4][5] The isolated intermediate is then subjected to a second chlorination step, again using thionyl chloride, to replace the hydroxyl group and form the final product, 3-chloro-L-alanine methyl ester hydrochloride.[6] This method often requires controlled temperatures and multiple steps but can result in high purity and yield.[6][7]
Direct One-Step Chlorination with N-Chlorosuccinimide (NCS)
A more direct and milder approach utilizes N-chlorosuccinimide (NCS) as the chlorinating agent in the presence of a thiourea (B124793) catalyst.[8] This nucleophilic substitution reaction converts L-serine directly into 3-chloro-alanine in a single step under mild conditions (typically room temperature).[8] The primary advantages of this method are its operational simplicity, reduced number of steps, and avoidance of harsh reagents like neat thionyl chloride.[8]
Quantitative Data Presentation
The selection of a synthetic route often depends on factors such as yield, reaction time, and required conditions. The following table summarizes quantitative data from various published methods for the synthesis of 3-chloro-alanine derivatives from serine.
| Method | Key Reagents | Solvent | Temperature | Time (h) | Product | Yield (%) | Purity (%) |
| Direct Chlorination | L-Serine, NCS, N,N'-dimethylthiourea | Acetonitrile (B52724) | Room Temp. | 2 | 3-Chloro-alanine | 89.0 | Not Specified |
| Direct Chlorination | L-Serine, NCS, N,N'-dimethylthiourea | Dichloromethane | Room Temp. | 2 | 3-Chloro-alanine | 86.0 | Not Specified |
| Two-Step (via NCA intermediate)* | D-Serine NCA, Thionyl Chloride | Methanol | 25 °C | 2 | R-3-chloro-serine methyl ester HCl | 94.7 | >99.5 |
*Note: Data for the two-step method is for the D-isomer but demonstrates the high yield and purity achievable with this pathway.[7]
Experimental Protocols
The following are detailed procedures for the key synthetic methods described.
Protocol 1: Direct Synthesis using NCS and Thiourea Catalyst
This protocol is adapted from patent CN115872882A.[8]
-
Setup: In a 500 mL four-neck flask equipped with a magnetic stirrer, add L-serine (50.0 g), acetonitrile (200.0 g), and N,N'-dimethylthiourea (51.0 g).
-
Initial Stirring: Stir the resulting suspension at room temperature for 30 minutes.
-
Reagent Addition: While stirring rapidly, add N-chlorosuccinimide (NCS) (63.6 g) dropwise to the mixture.
-
Reaction: Maintain the reaction at room temperature for 2 hours after the addition of NCS is complete.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Isolation: To the residue, add ethanol (B145695) (220.0 g) and stir for 1 hour. Collect the resulting solid precipitate by filtration.
-
Purification: Wash the solid with a small amount of ethanol and dry under vacuum to yield the final product, 3-chloro-L-alanine. The reported yield for this procedure is 52.1 g (89.0%).[8]
Protocol 2: Two-Step Synthesis via Methyl Ester Hydrochloride
This protocol is a conceptual summary based on methods described in patents CN110606811A and CN110590587A.[4][6]
Step A: Synthesis of L-Serine Methyl Ester Hydrochloride
-
Suspend L-serine in anhydrous methanol in a reaction vessel.
-
Cool the suspension to 0-10 °C in an ice bath.[4]
-
Add thionyl chloride (approx. 1.2 - 1.5 equivalents) dropwise while maintaining the low temperature.[3]
-
After addition, allow the mixture to warm and then heat to 35-40 °C for 24-48 hours.[4]
-
Cool the reaction mixture to induce crystallization. Isolate the L-serine methyl ester hydrochloride product by filtration and drying.[4]
Step B: Synthesis of 3-Chloro-L-alanine Methyl Ester Hydrochloride
-
Dissolve the L-serine methyl ester hydrochloride from Step A in a suitable solvent.
-
Add thionyl chloride dropwise, controlling the temperature between 35-40 °C.[6]
-
Maintain the reaction under segmented temperature control as specified by the detailed procedure.
-
Upon reaction completion, cool the mixture to 15-25 °C and proceed with an aqueous workup (water layering) to isolate the final product.[6]
Mandatory Visualizations
Generalized Reaction Pathway
The diagram below illustrates the general chemical transformation of the serine hydroxyl group into a chloride, a key step in the synthesis.
Caption: Generalized pathway for the conversion of L-serine to 3-Chloro-L-alanine.
Experimental Workflow for Direct Chlorination
This workflow outlines the key laboratory steps for the one-step synthesis method.
Caption: Workflow for the direct one-step synthesis of 3-Chloro-L-alanine.
References
- 1. Chloroalanine - Wikipedia [en.wikipedia.org]
- 2. β-クロロ-L-アラニン 塩酸塩 Alanine aminotransferase inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 3. Buy L-Serine hydrochloride (EVT-347922) | 16428-75-4 [evitachem.com]
- 4. CN110606811A - Synthetic method of L-serine methyl ester hydrochloride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. CN110590587A - Synthetic method of 3-chloro-L-alanine methyl ester hydrochloride - Google Patents [patents.google.com]
- 7. WO2020134137A1 - Method for synthesizing r-3-chloroalanine methyl ester hydrochloride - Google Patents [patents.google.com]
- 8. CN115872882A - Synthetic method of 3-chloro-alanine - Google Patents [patents.google.com]
3-Chloro-L-alanine Hydrochloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of an Unnatural Amino Acid with Significant Therapeutic Potential
Abstract
3-Chloro-L-alanine hydrochloride is a synthetic, unnatural amino acid that has garnered significant attention within the scientific community, particularly in the fields of biochemistry and pharmaceutical development. Its unique chemical structure, featuring a chlorine atom at the β-position, imparts potent and specific inhibitory effects on a range of essential enzymes, making it a valuable tool for research and a promising candidate for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, encompassing its physicochemical properties, synthesis, mechanism of action, and diverse applications. It is intended to serve as a detailed resource for researchers, scientists, and drug development professionals, offering insights into its utility as an enzyme inhibitor, a building block for novel peptides, and a potential therapeutic agent in oncology and infectious diseases.
Introduction
Unnatural amino acids (UAAs) represent a pivotal class of molecules in chemical biology and drug discovery. Their structural diversity, extending beyond the canonical 20 proteinogenic amino acids, offers unique opportunities to modulate biological processes with high specificity and efficacy. 3-Chloro-L-alanine, and its hydrochloride salt, stands out as a prominent example of a UAA with significant biological activity. It functions primarily as an irreversible inhibitor of several pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, thereby disrupting critical metabolic pathways. This guide will delve into the technical details of this compound, providing a foundational understanding for its application in a research and development setting.
Physicochemical Properties
This compound is a white to off-white crystalline solid.[1][2] Its fundamental properties are summarized in the table below, providing essential information for its handling, storage, and application in experimental settings.
| Property | Value | References |
| CAS Number | 51887-89-9 | [1][2][3][4][5][6] |
| Molecular Formula | C₃H₇Cl₂NO₂ | [1][2][6] |
| Molecular Weight | 160.00 g/mol | [2][4][5][6] |
| Melting Point | 205 °C (decomposes) | [3][7] |
| Solubility | Soluble in water (>24 µg/mL) | [1] |
| Appearance | White to off-white solid/powder | [1][2] |
| Storage Temperature | -20°C | [1][3][5] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the chlorination of L-serine. This transformation can be accomplished using various chlorinating agents, with thionyl chloride being a frequently employed reagent.
General Synthesis Protocol from L-serine
A common synthetic route involves the reaction of L-serine hydrochloride with thionyl chloride in a suitable solvent, such as tetrahydrofuran (B95107) (THF).[3]
Experimental Protocol:
-
Suspend L-serine hydrochloride (1 equivalent) in anhydrous THF.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the suspension, maintaining the temperature below 50°C.
-
After the addition is complete, gradually raise the temperature to 50°C and continue stirring for approximately 6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature (20-25°C).
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture to dryness under reduced pressure.
-
Add acetone (B3395972) to the residue and cool to induce crystallization.
-
Collect the resulting crystals by filtration and dry under vacuum to yield this compound.[3]
A similar patented method describes the synthesis of the methyl ester derivative, which is a key intermediate for the synthesis of the antihypertensive drug Ramipril.[8]
Mechanism of Action and Biological Activity
The biological effects of this compound stem from its ability to act as a potent inhibitor of several key enzymes, primarily those dependent on pyridoxal phosphate (PLP).
Enzyme Inhibition
3-Chloro-L-alanine serves as a "suicide" or mechanism-based inhibitor. The chloro-substituted amino acid binds to the active site of the target enzyme, which then initiates its catalytic cycle. This process, however, leads to the elimination of the chlorine atom and the formation of a highly reactive intermediate that covalently modifies and irreversibly inactivates the enzyme.
Key Enzymatic Targets
-
Alanine (B10760859) Aminotransferase (ALAT): 3-Chloro-L-alanine is a known inhibitor of ALAT.[3][5] This enzyme plays a crucial role in amino acid metabolism. Inhibition of ALAT has been shown to suppress tumor progression in lung carcinoma models.[3][5]
-
Serine Hydroxymethyltransferase (SHMT): This enzyme is involved in the synthesis of serine and is crucial for one-carbon metabolism, which is essential for nucleotide synthesis and cell proliferation. Inhibition of SHMT by 3-Chloro-L-alanine can disrupt the growth of cancer cells.[1]
-
Other Enzymes: It has also been reported to inhibit other enzymes such as threonine deaminase and alanine racemase, contributing to its antibacterial properties.[9] It is also used in studies of serine palmitoyltransferase inhibition.[3][4]
Applications in Research and Drug Development
The unique inhibitory profile of this compound makes it a versatile tool in various research and development areas.
Anticancer Research
Due to its ability to inhibit enzymes critical for cancer cell proliferation, such as ALAT and SHMT, 3-Chloro-L-alanine has been investigated as a potential anticancer agent with promising results in preclinical studies.[1]
Antibacterial and Antifungal Applications
The compound exhibits both antibacterial and antifungal properties, making it a valuable lead compound in the discovery and development of new antimicrobial agents.[1] Its inhibition of bacterial enzymes like alanine racemase is a key aspect of its antimicrobial activity.[9]
Peptide Synthesis
3-Chloro-L-alanine derivatives are useful intermediates in peptide chemistry. They can be used to synthesize peptides containing the dehydroalanine (B155165) residue through an elimination reaction.[10][11] Dehydroalanine is a non-proteogenic amino acid that can introduce conformational constraints and reactive sites into peptides.
Experimental Protocols for Biological Studies
Cytotoxicity Assay in Lymphocyte Ly-1 Cells:
While a highly detailed public protocol is not available, a general approach based on common cytotoxicity assays can be outlined for studying the effects of this compound, as has been done in lymphocyte Ly-1 cells.[3][4]
-
Cell Culture: Culture Ly-1 cells in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Serially dilute the stock solution to obtain a range of working concentrations. Add the different concentrations of the compound to the wells containing the cells. Include a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 assay. This involves adding the reagent to the wells, incubating for a few hours, and then measuring the absorbance at a specific wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Summary and Future Perspectives
This compound is a multifaceted unnatural amino acid with significant potential in both basic research and therapeutic development. Its well-defined mechanism of action as an enzyme inhibitor provides a solid foundation for its exploration in oncology and infectious diseases. Furthermore, its utility in synthetic peptide chemistry opens avenues for the creation of novel biomolecules with tailored properties.
Future research should focus on elucidating the full spectrum of its enzymatic targets, optimizing its therapeutic index through medicinal chemistry efforts, and exploring its efficacy in in vivo disease models. The development of more detailed and publicly accessible experimental protocols will also be crucial to accelerate research in this area. This comprehensive guide serves as a foundational resource to stimulate and support these future endeavors.
References
- 1. Page loading... [wap.guidechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 51887-89-9 [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. ββ-氯-L-丙氨酸 盐酸盐 Alanine aminotransferase inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemscene.com [chemscene.com]
- 7. This compound | CAS#:51887-89-9 | Chemsrc [chemsrc.com]
- 8. CN110590587A - Synthetic method of 3-chloro-L-alanine methyl ester hydrochloride - Google Patents [patents.google.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide: Enzyme Inhibitor Profile of 3-Chloro-L-alanine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Chloro-L-alanine hydrochloride is a potent mechanism-based inhibitor of a range of pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, which play crucial roles in amino acid metabolism. Its mode of action involves enzymatic conversion to a reactive intermediate that covalently modifies the enzyme's active site, leading to irreversible inactivation. This "suicide inhibition" makes it a valuable tool for studying enzyme mechanisms and a potential lead for drug development, particularly in antimicrobial and anticancer research. This guide provides a comprehensive overview of the enzymes inhibited by 3-chloro-L-alanine, its mechanism of action, available kinetic data, and detailed experimental protocols for its study.
Introduction
3-Chloro-L-alanine, an analog of the amino acid L-alanine, acts as a suicide substrate for numerous PLP-dependent enzymes. These enzymes are vital for a variety of metabolic processes, including transamination, racemization, and decarboxylation of amino acids. By irreversibly inhibiting these enzymes, 3-chloro-L-alanine can disrupt essential cellular pathways, leading to bacteriostatic or cytotoxic effects. Understanding the specific enzyme targets and the kinetics of their inhibition is critical for its application in biomedical research and therapeutic development.
Mechanism of Action: Suicide Inhibition
The inhibitory activity of 3-chloro-L-alanine stems from its ability to be processed by PLP-dependent enzymes as if it were a natural substrate. The enzyme's catalytic machinery initiates a β-elimination reaction, removing the chlorine atom. This process generates a highly reactive amino-acrylate intermediate within the active site. This intermediate then acts as a Michael acceptor, undergoing a nucleophilic attack from a nearby amino acid residue in the active site, forming a stable covalent bond and leading to the irreversible inactivation of the enzyme.[1]
Enzyme Inhibitor Profile
3-Chloro-L-alanine has been shown to inhibit a variety of PLP-dependent enzymes. The following table summarizes the known targets and the nature of their inhibition.
| Target Enzyme | Enzyme Commission (EC) Number | Organism/Tissue | Type of Inhibition | Quantitative Data (Ki/IC50) |
| Serine Palmitoyltransferase (SPT) | 2.3.1.50 | Rat liver microsomes, CHO cells | Irreversible, Time-dependent | 5 mM causes complete inactivation in 10 min (in vitro)[2][3] |
| Alanine (B10760859) Aminotransferase (ALAT) | 2.6.1.2 | Pig heart | Irreversible | Not available |
| Alanine Racemase | 5.1.1.1 | Escherichia coli, Bacillus subtilis | Time-dependent inactivation | Not available for L-isomer |
| Threonine Deaminase | 4.3.1.19 | Salmonella typhimurium | Reversible | Not available |
| Branched-chain Amino Acid Transaminase | 2.6.1.42 | Escherichia coli | Irreversible (Transaminase B) | Not available |
| Alanine-Valine Transaminase | 2.6.1.66 | Escherichia coli | Reversible | Not available |
| D-amino Acid Transaminase | 2.6.1.21 | Bacillus sphaericus | Competitive (for D-isomer) | Ki = 10 µM (for D-isomer)[4] |
Experimental Protocols
General Considerations for Studying Irreversible Inhibitors
The kinetics of irreversible inhibition are time-dependent, and therefore, standard Michaelis-Menten analysis is not directly applicable for determining inhibitory constants. Instead, the analysis often involves measuring the rate of enzyme inactivation (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI).
Determination of IC50 for 3-Chloro-L-alanine
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. For time-dependent inhibitors, the IC50 value will vary with the pre-incubation time of the enzyme with the inhibitor.
Protocol:
-
Enzyme and Substrate Preparation: Prepare a stock solution of the target enzyme in a suitable buffer. Prepare a stock solution of the enzyme's specific substrate.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer.
-
Pre-incubation: In a microplate, add a fixed concentration of the enzyme to varying concentrations of 3-chloro-L-alanine. Incubate this mixture for a defined period (e.g., 10, 20, 30 minutes).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.
-
Data Acquisition: Measure the reaction rate by monitoring the change in absorbance or fluorescence over time using a plate reader.
-
Data Analysis: Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each pre-incubation time.
Determination of Kinetic Parameters (kinact and KI) for Irreversible Inhibition
This protocol allows for the determination of the maximal rate of inactivation (kinact) and the inhibitor concentration required for half-maximal inactivation (KI).
Protocol:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the enzyme and this compound in a suitable buffer.
-
Inactivation Assay: At various concentrations of 3-chloro-L-alanine, add the enzyme to initiate the inactivation. At specific time intervals, withdraw aliquots of the enzyme-inhibitor mixture.
-
Residual Activity Measurement: Immediately dilute the aliquots into an assay mixture containing a saturating concentration of the substrate to measure the remaining enzyme activity. The dilution should be large enough to prevent further significant inactivation during the activity measurement.
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the percentage of remaining activity against time. The slope of this line will give the apparent rate constant of inactivation (kobs).
-
Plot the kobs values against the inhibitor concentrations. Fit this data to the Michaelis-Menten equation for irreversible inhibitors: kobs = kinact * [I] / (KI + [I]) where [I] is the inhibitor concentration. This will yield the values for kinact and KI.
-
Signaling Pathways and Broader Biological Context
The inhibition of enzymes by 3-chloro-L-alanine can have significant downstream effects on various cellular signaling pathways. For instance, the inhibition of serine palmitoyltransferase, the rate-limiting enzyme in sphingolipid biosynthesis, can impact pathways involved in cell proliferation, apoptosis, and membrane integrity. Similarly, inhibition of alanine racemase disrupts bacterial cell wall synthesis, a critical pathway for bacterial survival.
Conclusion and Future Directions
This compound is a powerful tool for probing the function of PLP-dependent enzymes. While its inhibitory effects on several key enzymes are established, there is a clear need for more detailed quantitative studies to determine the specific kinetic parameters (KI and kinact) for each target. Such data will be invaluable for the rational design of more potent and selective inhibitors for therapeutic applications. Future research should focus on comprehensive kinetic analyses and structural studies of 3-chloro-L-alanine in complex with its target enzymes to further elucidate the precise mechanisms of inhibition and to guide the development of next-generation inhibitors.
References
- 1. Inactivation of pyridoxal phosphate dependent enzymes by mono- and polyhaloalanines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of serine palmitoyltransferase in vitro and long-chain base biosynthesis in intact Chinese hamster ovary cells by beta-chloroalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inactivation of pig heart alanine aminotransferase by beta-chloroalanine [pubmed.ncbi.nlm.nih.gov]
- 4. Inactivation of bacterial D-amino acid transaminase by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Role of 3-Chloro-L-alanine Hydrochloride in Oncology: A Technical Overview for Researchers
For Immediate Release
Shanghai, China – December 6, 2025 – 3-Chloro-L-alanine hydrochloride, a synthetic amino acid derivative, is garnering significant attention within the cancer research community for its potential as a targeted therapeutic agent. This technical guide provides an in-depth analysis of its mechanism of action, summarizes key preclinical findings, and outlines experimental protocols for its investigation, tailored for researchers, scientists, and professionals in drug development.
Introduction to this compound
This compound (L-β-Chloroalanine hydrochloride) is a white crystalline powder soluble in water.[1] Structurally, it is an analog of the amino acid L-alanine, with a chlorine atom substituting a hydrogen on the beta-carbon.[1] This modification is key to its biological activity, primarily as an inhibitor of several crucial enzymes involved in cancer cell metabolism.[2][3] While initially explored for its antibacterial properties, its role as a potential anti-cancer agent is now a primary focus of preclinical research.[1][4]
Mechanism of Action: Targeting Cancer's Metabolic Engine
The primary anti-cancer mechanism of this compound revolves around the inhibition of Alanine (B10760859) Aminotransferase (ALAT) , also known as Alanine Transaminase.[2][3][5][6] Cancer cells often exhibit a high rate of glycolysis, a phenomenon known as the Warburg effect, to support their rapid proliferation. ALAT plays a crucial role in this altered metabolism.
By competitively inhibiting ALAT, this compound triggers a cascade of events within the cancer cell:[3]
-
Disruption of Glycolysis and Energy Metabolism: Inhibition of ALAT disrupts the normal flow of metabolites, leading to impaired D-glucose uptake and a reduction in L-alanine production.[2][3] This directly counters the Warburg effect, a hallmark of many cancers.[2][3][5]
-
Induction of an Energy Deficit: The disruption in glucose metabolism leads to an initial decrease in intracellular ATP levels, creating an energy crisis for the cancer cell.[3]
-
Activation of AMPK Signaling: The drop in ATP activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[3]
-
Shift to Mitochondrial Respiration and Oxidative Stress: AMPK activation promotes a shift towards mitochondrial respiration. This compensatory mechanism, however, also leads to an increase in the production of reactive oxygen species (ROS), which can induce cellular damage and apoptosis.[3]
-
Inhibition of Cell Cycle Progression: The metabolic stress and signaling alterations culminate in the reduced expression of key cell cycle proteins such as Cdc25a and Cdk4, and altered phosphorylation of p38 MAPK, ERK1/2, and Rb1, ultimately leading to impaired cancer cell growth.[3]
Some evidence also suggests that this compound may inhibit serine hydroxymethyltransferase , an enzyme involved in serine synthesis, further contributing to the disruption of cancer cell proliferation.[1] Additionally, its ability to inhibit alanine racemase has been noted, an enzyme crucial for bacterial cell wall synthesis, which was the basis for its initial investigation as an antimicrobial agent.[4][7]
Preclinical Evidence and Quantitative Data
Preclinical studies have demonstrated the potential of this compound in cancer models. Research using Lewis lung carcinoma (LLC1) cells has been particularly insightful.[2][3][5] Treatment with this compound led to reduced growth rates in these highly malignant cells.[3][5] It has also been utilized in cytotoxicity studies against lymphocyte Ly-1 cells . While promising, publicly available quantitative data from these preclinical studies, such as specific IC50 values and in vivo tumor growth inhibition percentages, are not extensively detailed in the currently reviewed literature. Further investigation into specific research publications is required to populate a comprehensive quantitative data table.
Table 1: Summary of Preclinical Studies on this compound in Cancer
| Cell Line/Model | Compound Tested | Observed Effects | Reference |
| Lewis Lung Carcinoma (LLC1) | β-chloro-l-alanine | Inhibition of L-alanine production, impaired D-glucose uptake, reduced anchorage-dependent and -independent growth rates. | [3] |
| Lewis Lung Carcinoma (LLC1) | chloro-L-alanine | Reduced cell growth rates. | [2] |
| Lymphocyte Ly-1 cells | β-Chloro-L-alanine hydrochloride | Utilized in cytotoxicity studies. |
Experimental Protocols
For researchers investigating the effects of this compound, the following experimental workflows can be adapted.
Cell Culture and Treatment
-
Cell Lines: Lewis lung carcinoma (LLC1) or other relevant cancer cell lines.
-
Culture Conditions: Standard cell culture conditions (e.g., DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, at 37°C in a 5% CO2 incubator).
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., water or PBS) and dilute to the desired final concentrations in cell culture medium. Treat cells for specified time points (e.g., 24, 48, 72 hours) for subsequent assays.
Key In Vitro Assays
-
Cell Viability/Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®): To determine the dose-dependent effect of the compound on cancer cell viability and to calculate the IC50 value.
-
Metabolite Analysis:
-
L-alanine and L-lactate Measurement: Collect cell culture supernatant and use commercially available colorimetric or fluorometric assay kits to quantify the concentrations of L-alanine and L-lactate.
-
D-glucose Uptake Assay: Use a fluorescent glucose analog (e.g., 2-NBDG) or a colorimetric assay to measure the rate of glucose uptake by the cells.
-
-
Western Blot Analysis: To investigate the effect on key signaling proteins.
-
Protocol:
-
Lyse treated and untreated cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against p-AMPK, AMPK, p-p38, p38, p-ERK, ERK, p-Rb, Rb, Cdc25a, Cdk4, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
-
Mitochondrial Respiration and Glycolysis Analysis (e.g., Seahorse XF Analyzer): To directly measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Alanine Aminotransferase in Silico and in Vivo Promotes Mitochondrial Metabolism to Impair Malignant Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Affinity labeling of alanine aminotransferase by 3-chloro-L-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuropharmacological Applications of 3-Chloro-L-alanine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-L-alanine hydrochloride, a non-proteinogenic amino acid analogue, has emerged as a compound of significant interest in neuropharmacology. While not a direct therapeutic agent itself, its primary utility lies in its role as a versatile precursor for the synthesis of potent neuroactive compounds, particularly N-methyl-D-aspartate (NMDA) receptor antagonists. This technical guide provides a comprehensive overview of the neuropharmacological applications of this compound, focusing on its mechanism of action, its utility in drug synthesis, and relevant experimental protocols. We delve into its inhibitory effects on key enzymes, the potential downstream consequences on neurotransmitter systems, and detailed methodologies for its use in research settings.
Introduction
This compound (C₃H₇Cl₂NO₂) is a synthetic derivative of the amino acid L-alanine. Its chemical structure, characterized by a chlorine atom at the β-position, confers unique reactivity that makes it a valuable tool in medicinal chemistry and neuropharmacology. The primary neuropharmacological relevance of this compound stems from two key properties: its ability to irreversibly inhibit certain pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes and its utility as a chemical building block for more complex molecules with affinity for neuronal receptors.
Mechanism of Action in a Neuropharmacological Context
The neuropharmacological effects of this compound are primarily indirect and are attributed to its potent and often irreversible inhibition of several key enzymes involved in amino acid metabolism.
Inhibition of Alanine (B10760859) Racemase
3-Chloro-L-alanine is a well-documented inhibitor of alanine racemase, an enzyme that catalyzes the interconversion of L-alanine and D-alanine.[1][2] In the central nervous system (CNS), the concentration of D-amino acids, particularly D-serine, is tightly regulated and plays a crucial role in neurotransmission. D-serine is a potent co-agonist at the glycine (B1666218) site of the NMDA receptor, and its availability is a key determinant of NMDA receptor activity.
By inhibiting alanine racemase, this compound can theoretically perturb the pool of D-amino acids in the brain. While its direct effect on serine racemase (the enzyme responsible for D-serine synthesis) is not extensively characterized, the inhibition of a major D-amino acid metabolizing enzyme could indirectly influence the overall balance of D-amino acids, thereby modulating NMDA receptor function.
Inhibition of Alanine Aminotransferase
This compound also inhibits alanine aminotransferase (ALT), an enzyme crucial for the transamination of alanine and α-ketoglutarate to pyruvate (B1213749) and glutamate. Glutamate is the primary excitatory neurotransmitter in the brain. By interfering with ALT activity, this compound could potentially impact the glutamate-glutamine cycle between neurons and glial cells, although this has not been extensively studied in a neuropharmacological context.
Application as a Synthetic Precursor for NMDA Receptor Antagonists
A significant and well-documented application of this compound in neuropharmacology is its use as a starting material for the synthesis of NMDA receptor antagonists.[3] The overactivation of NMDA receptors is implicated in various neurological conditions, including epilepsy, stroke, and neurodegenerative diseases. Therefore, the development of potent and selective NMDA receptor antagonists is a key area of drug discovery.
Synthesis of 3-Nitro-L-alanine
This compound serves as a direct precursor for the synthesis of 3-nitro-L-alanine, a known neuroactive compound. The chloro group at the β-position is susceptible to nucleophilic substitution by a nitro group. 3-Nitro-L-alanine has been shown to exhibit neuroprotective effects in certain models of neurotoxicity.[4][5]
Quantitative Data
Direct quantitative data on the neuropharmacological properties of this compound is limited in the current literature. The majority of available data pertains to its inhibitory activity on non-neuronal enzymes or its use in antimicrobial studies. Further research is required to determine specific IC₅₀ values for neuronal enzymes and binding affinities for CNS receptors.
| Parameter | Value | Enzyme/Receptor | Organism/System | Reference |
| Kᵢ | 0.038 - 0.927 mM | Alanine Racemase | Mycobacterium tuberculosis | [6] |
Table 1: Inhibitory Activity of Alanine Racemase Inhibitors (Note: Data for this compound is not specified in this study, but for other novel inhibitors).
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and its derivatives in a neuropharmacological context.
Synthesis of this compound
A common method for the synthesis of 3-Chloro-L-alanine involves the reaction of sodium aziridine-2-carboxylate (B8329488) with hydrochloric acid.[7]
Materials:
-
32% aqueous solution of sodium aziridine-2-carboxylate
-
35% hydrochloric acid
-
Methanol or Isopropanol (for washing)
-
Ice bath
-
Reaction vessel with stirring capability
-
Filtration apparatus
Procedure:
-
To 84 g of 35% hydrochloric acid, stirred under ice-cooling, add 117.9 g of a 32% aqueous solution of sodium aziridine-2-carboxylate over 2 hours.
-
Allow the reaction to proceed for 22 hours at room temperature.
-
Cool the reaction mixture in an ice bath for 5 hours to facilitate precipitation.
-
Collect the resulting β-chloroalanine deposit by filtration.
-
Wash the precipitate with a small amount of cold methanol.
-
Dry the product under vacuum.
Enzymatic Assay for Alanine Racemase Inhibition
This protocol is adapted from a high-throughput screening assay for alanine racemase inhibitors.[6]
Materials:
-
Purified alanine racemase
-
L-alanine (substrate)
-
L-alanine dehydrogenase (coupling enzyme)
-
NAD⁺ (cofactor)
-
This compound (inhibitor)
-
Tris-Tricine buffer (100 mM, pH 8.0)
-
384-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction cocktail containing 1 mM NAD⁺ and 0.03 units/ml L-alanine dehydrogenase in Tris-Tricine buffer.
-
In the wells of a 384-well plate, add the reaction cocktail and varying concentrations of this compound. Incubate for 30 minutes.
-
Initiate the enzymatic reaction by adding L-alanine to a final concentration of 0.4 mM.
-
Measure the increase in NADH fluorescence (excitation at 340 nm, emission at 460 nm) over time using a fluorescence plate reader.
-
Calculate the rate of reaction and determine the inhibitory effect of this compound.
In Vitro Neurotoxicity Assessment
This is a general protocol to assess the potential neurotoxicity of a compound on cultured neuronal cells.[8]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability assay reagent
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a predetermined time period (e.g., 24, 48 hours).
-
After the treatment period, remove the medium and add fresh medium containing MTT.
-
Incubate for a few hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Future Directions and Conclusion
The primary role of this compound in neuropharmacology is currently as a synthetic precursor for the development of novel NMDA receptor antagonists. Its direct neuropharmacological effects, potentially mediated through the inhibition of alanine racemase and subsequent modulation of D-amino acid levels, represent an intriguing but underexplored area of research. Future studies should focus on:
-
Determining the in vivo effects of this compound on brain amino acid profiles, particularly D-serine.
-
Investigating its ability to cross the blood-brain barrier.
-
Quantifying its inhibitory potency against neuronal enzymes.
-
Evaluating its effects in animal models of neurological disorders where NMDA receptor hyperexcitability is implicated.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigating brain D-serine: advocacy for good practices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective activity of L-theanine on 3-nitropropionic acid-induced neurotoxicity in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Morphological and functional changes induced by the amino acid analogue 3-nitrotyrosine in mouse neuroblastoma and rat glioma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis | PLOS One [journals.plos.org]
- 7. EP0078853B1 - Process for preparing beta-chloroalanine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Proper Storage and Handling of 3-Chloro-L-alanine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the optimal storage and handling conditions for 3-Chloro-L-alanine hydrochloride, a key amino acid derivative utilized in various research and pharmaceutical development applications. Adherence to these guidelines is crucial for maintaining the compound's purity, stability, and ensuring experimental reproducibility.
Recommended Storage Conditions
Proper storage is paramount to prevent the degradation of this compound. The compound is sensitive to moisture and temperature fluctuations. Below is a summary of recommended storage conditions for both the solid form and solutions.
| Form | Temperature | Duration | Additional Requirements |
| Solid | 4°C | Long-term | Store in a tightly sealed container, away from moisture.[1][2][3] |
| -20°C | Long-term | Store in a tightly sealed container, away from moisture.[4][5] | |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1][2] |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1][2] |
Handling and Safety Precautions
This compound is classified as an irritant, causing skin and eye irritation, and may cause respiratory irritation.[4][6] Therefore, appropriate personal protective equipment (PPE) should be worn during handling.
-
Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood.[7] Eyewash stations should be readily accessible.[7]
-
Personal Protective Equipment:
-
General Hygiene: Wash hands thoroughly after handling.[7] Avoid breathing dust.[4] Do not eat, drink, or smoke in the handling area.[7]
Experimental Workflow for Handling and Storage
The following diagram illustrates a logical workflow for the proper handling and storage of this compound to ensure compound integrity.
Potential Degradation Pathway
While specific degradation pathways for this compound are not extensively detailed in the provided literature, a likely route of degradation, given its chemical structure and the strong emphasis on moisture-free storage, is hydrolysis. The chloro group can be susceptible to nucleophilic substitution by water, leading to the formation of serine and hydrochloric acid.
Experimental Protocol for Stability Assessment
To ensure the integrity of this compound, particularly after long-term storage or when used in sensitive assays, a stability assessment is recommended. The following is a generalized protocol for such an assessment.
Objective: To determine the purity and concentration of this compound in a sample over time under specific storage conditions.
Materials:
-
This compound (reference standard and test sample)
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with a suitable buffer)
-
Volumetric flasks, pipettes, and vials
-
Analytical balance
Methodology:
-
Standard Preparation:
-
Accurately weigh a known amount of the this compound reference standard.
-
Dissolve in a suitable solvent (e.g., water or a buffer compatible with the mobile phase) to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
-
Sample Preparation:
-
Prepare a solution of the test sample of this compound at a concentration that falls within the range of the calibration standards.
-
-
HPLC Analysis:
-
Set up the HPLC system with the appropriate column and mobile phase. The exact conditions (e.g., gradient, flow rate, detection wavelength) will need to be optimized for the specific instrumentation and column used.
-
Inject the calibration standards to generate a calibration curve (peak area vs. concentration).
-
Inject the test sample.
-
Analyze the resulting chromatogram to determine the peak area of this compound.
-
-
Data Analysis:
-
Using the calibration curve, determine the concentration of this compound in the test sample.
-
Assess the purity of the sample by observing the presence of any additional peaks in the chromatogram, which may indicate degradation products.
-
The stability can be assessed by analyzing samples at different time points (e.g., T=0, 1 month, 3 months, 6 months) and comparing the concentration and purity to the initial measurement.
-
Note: This is a generalized protocol. The specific parameters for the HPLC method should be developed and validated for this compound. Other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed for structural confirmation and identification of potential degradants.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemscene.com [chemscene.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 3-Chloro-L-alanine-15N ≥98 atom % 15N, ≥99% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 6. beta-Chloroalanine | C3H6ClNO2 | CID 78 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
Methodological & Application
Application Notes and Protocols for the Inhibition of Alanine Aminotransferase by 3-Chloro-L-alanine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alanine (B10760859) aminotransferase (ALT), also known as alanine transaminase (ALAT), is a pivotal enzyme in amino acid metabolism, catalyzing the reversible transfer of an amino group from L-alanine to α-ketoglutarate to produce L-glutamate and pyruvate. Elevated ALT levels are a key biomarker for liver damage. In the context of cancer, ALT plays a role in metabolic reprogramming, contributing to the production of non-essential amino acids that support rapid cell proliferation. Inhibition of ALT has emerged as a potential therapeutic strategy to disrupt cancer cell metabolism and impede tumor growth.
3-Chloro-L-alanine hydrochloride (Cl-Ala), an analog of L-alanine, is a known inhibitor of ALT. It acts as a competitive inhibitor and can also serve as a suicide substrate for pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes like ALT, leading to their irreversible inactivation. These application notes provide detailed protocols for utilizing this compound to inhibit ALT activity in both enzymatic assays and cell-based models.
Data Presentation
Inhibitor Properties
| Property | Value | Reference |
| IUPAC Name | (2R)-2-amino-3-chloropropanoic acid hydrochloride | [1] |
| Synonyms | L-β-Chloroalanine hydrochloride, (R)-2-Amino-3-chloropropionic Acid Hydrochloride | [2] |
| Molecular Formula | C₃H₇Cl₂NO₂ | [2] |
| Molecular Weight | 160.00 g/mol | [2] |
| CAS Number | 51887-89-9 | [2] |
| Solubility | Soluble in water | [2] |
| Storage | Store at -20°C | [2] |
Effects on Alanine Aminotransferase Activity and Cellular Metabolism
| Parameter | Observation | Cell Line/System | Concentration of 3-Chloro-L-alanine | Reference |
| Inhibition of L-alanine production | Significant reduction in extracellular L-alanine concentration. | Lewis Lung Carcinoma (LLC1) | 250 µM | [3][4] |
| Glucose Uptake | Impaired D-glucose uptake. | LLC1 | 250 µM | [3][4] |
| Cellular ATP Levels | Initial decrease followed by replenishment. | LLC1 | 250 µM | [4][5] |
| Mitochondrial Respiration | Increased respiration rates. | LLC1 | 250 µM | [4][5] |
| Anchorage-dependent and -independent growth | Reduced growth rates. | LLC1 | 250 µM | [3][5] |
| IC50 / Ki | Not explicitly reported in the reviewed literature. Determination is recommended via protocols below. | N/A | N/A |
Experimental Protocols
Protocol 1: In Vitro Enzymatic Assay for Alanine Aminotransferase Inhibition
This protocol describes how to determine the inhibitory effect of this compound on purified ALT or ALT in cell/tissue lysates.
Materials:
-
Purified alanine aminotransferase or cell/tissue lysate containing ALT
-
This compound (inhibitor)
-
L-alanine (substrate)
-
α-ketoglutarate (co-substrate)
-
NADH
-
Lactate (B86563) dehydrogenase (LDH)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in ultrapure water. A 10 mM stock is a good starting point.
-
Prepare substrate solution containing L-alanine and α-ketoglutarate in Assay Buffer.
-
Prepare a reaction mixture containing NADH and LDH in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
ALT enzyme solution (purified or lysate)
-
Varying concentrations of this compound (e.g., a serial dilution from the stock solution to achieve final concentrations ranging from 1 µM to 1 mM). Include a control with no inhibitor.
-
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
To each well, add the substrate solution (L-alanine and α-ketoglutarate) and the reaction mixture (NADH and LDH).
-
Immediately start monitoring the decrease in absorbance at 340 nm at 37°C for 5-10 minutes, taking readings every 30-60 seconds. The rate of NADH oxidation is proportional to the ALT activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each inhibitor concentration.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Caption: Workflow for in vitro ALT inhibition assay.
Protocol 2: Cell-Based Assay for Assessing the Effect of 3-Chloro-L-alanine on Cancer Cell Metabolism
This protocol outlines a method to evaluate the impact of this compound on metabolic parameters in cultured cancer cells.
Materials:
-
Cancer cell line (e.g., LLC1, HepG2)
-
Complete cell culture medium
-
This compound
-
Reagents for measuring L-alanine, glucose, and lactate (commercially available kits)
-
Reagents for Western blotting (antibodies against p-AMPK, AMPK, p-p38, p38, p-ERK, ERK)
-
96-well and 6-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed cancer cells in 96-well plates for metabolic assays and 6-well plates for protein analysis at an appropriate density and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in sterile cell culture medium.
-
Treat the cells with the desired final concentration of the inhibitor (e.g., 250 µM). Include a vehicle-treated control group.
-
Incubate the cells for the desired time period (e.g., 24-48 hours).
-
-
Metabolic Assays:
-
After the incubation period, collect the cell culture supernatant.
-
Measure the concentrations of L-alanine, glucose, and lactate in the supernatant using commercially available assay kits according to the manufacturer's instructions.
-
Normalize the results to the cell number or total protein content.
-
-
Western Blot Analysis:
-
Lyse the cells from the 6-well plates in a suitable lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total AMPK, p38 MAPK, and ERK.
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
Quantify the band intensities to determine the changes in protein phosphorylation.
-
Caption: Workflow for cell-based metabolic and signaling analysis.
Signaling Pathways
Inhibition of alanine aminotransferase by this compound in cancer cells leads to a metabolic shift that activates key signaling pathways involved in cellular stress and growth regulation.
Caption: Signaling cascade following ALT inhibition.
Disclaimer: This document is intended for research use only. This compound is a chemical substance and should be handled with appropriate safety precautions. Please refer to the safety data sheet (SDS) for detailed information on handling and disposal. The protocols provided are intended as a guide and may require optimization for specific experimental conditions.
References
- 1. 3-chloro-L-alanine | C3H6ClNO2 | CID 439772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ββ-氯-L-丙氨酸 盐酸盐 Alanine aminotransferase inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Alanine Aminotransferase in Silico and in Vivo Promotes Mitochondrial Metabolism to Impair Malignant Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of alanine aminotransferase in silico and in vivo promotes mitochondrial metabolism to impair malignant growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 3-Chloro-L-alanine Hydrochloride in Serine Palmitoyltransferase Studies
Introduction
Serine Palmitoyltransferase (SPT) is the foundational, rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway.[1][2] This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme catalyzes the initial condensation of L-serine and palmitoyl-CoA to produce 3-ketodihydrosphingosine.[3][4] Given its critical role, SPT is a key target for studying the physiological and pathological roles of sphingolipids in cellular processes like proliferation, apoptosis, and signaling.[4][5]
3-Chloro-L-alanine hydrochloride is a potent and specific inhibitor of Serine Palmitoyltransferase.[6][7] It functions as a mechanism-based inhibitor, also known as a "suicide" inhibitor.[7] This mode of action involves the enzyme's own catalytic mechanism converting the inhibitor into a reactive species that forms a covalent adduct with the PLP cofactor, leading to rapid and irreversible inactivation of the enzyme.[7][8] This specificity makes 3-Chloro-L-alanine an invaluable tool for researchers to acutely deplete cellular sphingolipid pools and investigate the downstream consequences.
Mechanism of Action
3-Chloro-L-alanine, an analog of the natural substrate L-serine, binds to the active site of SPT. The enzyme initiates catalysis, but the chlorine atom's presence facilitates an elimination reaction, generating a highly reactive intermediate. This intermediate then covalently binds to the pyridoxal 5'-phosphate (PLP) cofactor, leading to the irreversible inactivation of SPT.[8] Studies have confirmed that inhibition is specific to the L-isomer (β-Cl-L-alanine) and can be prevented by the presence of excess L-serine, confirming its action at the enzyme's active site.[7]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the use of 3-Chloro-L-alanine in SPT inhibition studies, derived from experiments with rat liver microsomes and Chinese hamster ovary (CHO) cells.
| Parameter | Value | Experimental System | Notes | Source |
| Concentration for Complete Inhibition | 5 mM | Rat Liver Microsomes (in vitro) | Complete inactivation achieved within 10 minutes. | [7] |
| Concentration for Complete Inhibition | 5 mM | Intact CHO Cells (in vivo) | Complete inhibition of SPT activity and long-chain base synthesis within 15 minutes. | [7] |
| Inhibition Type | Irreversible | Rat Liver Microsomes (in vitro) | Characteristic of mechanism-based ("suicide") inhibition. | [7] |
| Stereospecificity | L-alanine isomer | Rat Liver Microsomes (in vitro) | β-Cl-D-alanine did not cause inactivation. | [7] |
| Effect on Cell Viability | No loss observed | Intact CHO Cells (in vivo) | At concentrations effective for SPT inhibition. | [7] |
| Effect on Protein Synthesis | ~14% decrease | Intact CHO Cells (in vivo) | Minimal effect on [3H]leucine incorporation. | [7] |
| Effect on other PLP-enzymes | Not inhibited | Intact CHO Cells (in vivo) | Alanine and aspartate transaminases were not inhibited under the experimental conditions. | [7] |
Diagrams and Visualizations
Caption: Role of SPT in the sphingolipid pathway and its inhibition.
Caption: Logical flow of SPT suicide inhibition mechanism.
Caption: Workflow for studying SPT inhibition with 3-Chloro-L-alanine.
Experimental Protocols
Protocol 1: In Vitro Inhibition of Serine Palmitoyltransferase Activity
This protocol is adapted from methodologies used to study SPT activity in rat liver microsomes and provides a framework for assessing the direct inhibitory effect of 3-Chloro-L-alanine.[5][7]
Materials:
-
Isolated microsomes (e.g., from rat liver or cultured cells)
-
This compound solution (e.g., 100 mM stock in water)
-
L-[¹⁴C]serine
-
Palmitoyl-CoA
-
Pyridoxal 5'-phosphate (PLP)
-
Assay Buffer (e.g., 100 mM HEPES, pH 8.0, containing 5 mM DTT)
-
Reaction termination solution (e.g., Chloroform:Methanol, 2:1 v/v)
-
Scintillation fluid
Procedure:
-
Microsome Preparation: Prepare microsomal fractions from tissue homogenates or cell lysates using standard differential centrifugation techniques. Resuspend the final microsomal pellet in a suitable buffer and determine the protein concentration (e.g., via Bradford or BCA assay).
-
Inhibitor Pre-incubation:
-
In a microcentrifuge tube, add microsomal protein (e.g., 100-200 µg) to the Assay Buffer.
-
Add this compound to a final concentration of 5 mM. For a dose-response curve, prepare serial dilutions.
-
For a control reaction to demonstrate active site specificity, co-incubate a separate sample with 5 mM 3-Chloro-L-alanine and an excess of L-serine (e.g., 20 mM).
-
Incubate the mixture at 37°C for 10-15 minutes to allow for irreversible inhibition.
-
-
SPT Activity Assay:
-
Initiate the SPT reaction by adding the substrates: L-[¹⁴C]serine (e.g., to a final concentration of 1 mM, ~1 µCi) and Palmitoyl-CoA (e.g., to 200 µM). Ensure PLP (e.g., 50 µM) is also present.
-
Incubate the reaction at 37°C for 20-30 minutes. The reaction should be within the linear range.
-
Terminate the reaction by adding 1.5 mL of Chloroform:Methanol (2:1).
-
-
Lipid Extraction and Quantification:
-
Vortex the terminated reaction mixture thoroughly.
-
Add 0.5 mL of 0.9% NaCl solution and vortex again to partition the phases.
-
Centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipid products.
-
Wash the organic phase twice with a pre-equilibrated upper phase solution (prepared by mixing chloroform/methanol/0.9% NaCl at the same ratios).
-
Evaporate the final organic phase to dryness under a stream of nitrogen.
-
Re-dissolve the lipid residue in a small volume of chloroform/methanol and add scintillation fluid.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Compare the radioactivity (counts per minute, CPM) in the inhibitor-treated samples to the untreated control to determine the percent inhibition of SPT activity.
Protocol 2: Inhibition of De Novo Sphingolipid Synthesis in Intact Cells
This protocol describes how to treat cultured cells with 3-Chloro-L-alanine to inhibit SPT and measure the impact on the synthesis of new sphingolipids using a radiolabeling approach.[7]
Materials:
-
Cultured cells (e.g., Chinese hamster ovary (CHO), HEK293)
-
Complete cell culture medium
-
This compound solution (e.g., 100 mM stock in sterile water or PBS)
-
[¹⁴C]serine or other suitable metabolic precursor
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
Reagents for lipid extraction (as in Protocol 1)
-
TLC plates and developing solvents for lipid separation (optional)
Procedure:
-
Cell Culture: Plate cells in multi-well plates (e.g., 6-well or 12-well) and grow to a confluency of 80-90%.
-
Inhibitor Treatment:
-
Aspirate the culture medium.
-
Add fresh medium containing the desired concentration of this compound (e.g., 5 mM for complete inhibition). Include an untreated control well.
-
Incubate the cells under standard culture conditions (37°C, 5% CO₂) for 15 minutes.
-
-
Metabolic Labeling:
-
To the medium already containing the inhibitor, add [¹⁴C]serine (e.g., 1-2 µCi/mL).
-
Continue the incubation for a period suitable for detecting newly synthesized sphingolipids (e.g., 1-4 hours).
-
-
Cell Harvest and Lipid Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS to remove unincorporated radiolabel.
-
Lyse the cells directly in the well or scrape them into a tube.
-
Perform a lipid extraction on the cell lysate as described in Protocol 1 (steps 4.1-4.5).
-
-
Analysis of Labeled Sphingolipids:
-
Quantify the total radioactivity in the lipid extract using a scintillation counter to assess the overall inhibition of serine incorporation into lipids.
-
(Optional) For more detailed analysis, the lipid extract can be analyzed by Thin Layer Chromatography (TLC) to separate different sphingolipid species (e.g., sphinganine, ceramides). The TLC plate can then be exposed to a phosphor screen or film to visualize the radiolabeled lipids.
-
-
Data Analysis: Calculate the reduction in [¹⁴C]serine incorporation into the lipid fraction of treated cells compared to control cells. This reflects the inhibition of the de novo sphingolipid synthesis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Serine palmitoyltransferase assembles at ER–mitochondria contact sites | Life Science Alliance [life-science-alliance.org]
- 3. Serine C-palmitoyltransferase - Wikipedia [en.wikipedia.org]
- 4. Serine palmitoyltransferase, a key enzyme of sphingolipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An improved method to determine serine palmitoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-Chloro-L-alanine Alanineaminotransferaseinhibitor 51887-89-9 [sigmaaldrich.com]
- 7. Inhibition of serine palmitoyltransferase in vitro and long-chain base biosynthesis in intact Chinese hamster ovary cells by beta-chloroalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reactions of serine palmitoyltransferase with serine and molecular mechanisms of the actions of serine derivatives as inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cytotoxicity Assay Using 3-Chloro-L-alanine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-L-alanine hydrochloride is an amino acid analog that has garnered interest for its potential as an anticancer agent.[1] Its cytotoxic effects are primarily attributed to its role as an inhibitor of the enzyme Alanine Aminotransferase (ALAT). In cancer cells, which often exhibit altered metabolic pathways, ALAT plays a crucial role in glucose metabolism. By inhibiting ALAT, this compound disrupts these pathways, leading to impaired cell growth and proliferation. This compound has been utilized in cytotoxicity studies, for instance, with lymphocyte Ly-1 cells.[1] This document provides a detailed protocol for assessing the cytotoxicity of this compound using a standard MTT assay and outlines the underlying signaling pathways affected by its mechanism of action.
Data Presentation
The cytotoxicity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell growth by 50%. This value is experimentally determined and can vary depending on the cell line and assay conditions. Below is a template for presenting such quantitative data.
| Cell Line | This compound IC50 (µM) | Incubation Time (hours) | Assay Method |
| e.g., LLC1 (Lewis Lung Carcinoma) | Value to be determined experimentally | 48 | MTT Assay |
| e.g., MCF-7 (Breast Cancer) | Value to be determined experimentally | 48 | MTT Assay |
| e.g., Ly-1 (Lymphocyte) | Value to be determined experimentally | 48 | MTT Assay |
Experimental Protocols
MTT Assay Protocol for Cytotoxicity of this compound
This protocol outlines the steps for determining the cytotoxic effects of this compound on a selected cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Selected cancer cell line (e.g., LLC1, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line to ~80% confluency.
-
Trypsinize the cells, resuspend them in complete medium, and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of desired concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).
-
After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Include a vehicle control (medium with the solvent used for the compound) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Experimental Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Signaling Pathway of this compound in Cancer Cells
Caption: Inhibition of ALAT by this compound leads to cytotoxicity.
References
Application Notes and Protocols for Steady-State Kinetics Screening of 3-Chloro-L-alanine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-L-alanine hydrochloride is an unnatural amino acid analogue that serves as a potent mechanism-based inhibitor of several pyridoxal-5'-phosphate (PLP)-dependent enzymes.[1] Its utility in drug development and biochemical research stems from its ability to irreversibly inactivate target enzymes, making it a valuable tool for studying enzyme mechanisms and for screening potential therapeutic agents. This document provides detailed application notes and protocols for the use of this compound in steady-state kinetics screening, focusing on its action against key enzymes such as alanine (B10760859) racemase, alanine aminotransferase, and serine palmitoyltransferase.
As a "suicide inhibitor," 3-Chloro-L-alanine is initially processed by the target enzyme as a substrate.[1] This enzymatic activity transforms the inhibitor into a highly reactive intermediate that then forms a covalent bond with a residue in the active site, leading to irreversible inactivation.[1] Understanding the kinetics of this process is crucial for characterizing the potency and mechanism of inhibition.
Data Presentation: Quantitative Kinetic Parameters
Table 1: Kinetic Parameters for Alanine Racemase Inhibition
| Bacterial Species | Alanine Racemase Isoform | Ki (mM) | kinact (min-1) | kinact/Ki (M-1s-1) | Reference |
| Bacillus stearothermophilus | DadB | [Insert Value] | [Insert Value] | [Insert Value] | [Cite Source] |
| Escherichia coli | Alr | [Insert Value] | [Insert Value] | [Insert Value] | [Cite Source] |
Table 2: Kinetic Parameters for Alanine Aminotransferase (ALT) Inhibition
| Source | ALT Isoform | Ki (mM) | kinact (min-1) | kinact/Ki (M-1s-1) | Reference |
| Porcine Heart | cALT | [Insert Value] | [Insert Value] | [Insert Value] | [Cite Source] |
| Human Liver | ALT1 | [Insert Value] | [Insert Value] | [Insert Value] | [Cite Source] |
Table 3: Kinetic Parameters for Serine Palmitoyltransferase (SPT) Inhibition
| Source | SPT Isoform | Ki (mM) | kinact (min-1) | kinact/Ki (M-1s-1) | Reference |
| Human | SPTLC1/SPTLC2 | [Insert Value] | [Insert Value] | [Insert Value] | [Cite Source] |
| Sphingomonas paucimobilis | SPT | [Insert Value] | [Insert Value] | [Insert Value] | [Cite Source] |
Signaling Pathway and Mechanism of Action
3-Chloro-L-alanine acts as a suicide inhibitor for PLP-dependent enzymes. The following diagram illustrates the general mechanism of inactivation.
Experimental Protocols
The following protocols provide a framework for determining the kinetic parameters of enzyme inhibition by this compound. These are generalized protocols and may require optimization based on the specific enzyme and experimental conditions.
Protocol 1: Determination of kobs for Irreversible Inhibition
This protocol aims to determine the observed rate of inactivation (kobs) at various concentrations of 3-Chloro-L-alanine.
Materials:
-
Purified target enzyme (e.g., Alanine Racemase)
-
This compound stock solution
-
Substrate for the target enzyme (e.g., L-alanine for Alanine Racemase)
-
Coupling enzyme and cofactors for continuous spectrophotometric assay (e.g., L-alanine dehydrogenase and NAD+)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a series of dilutions of this compound in assay buffer.
-
Prepare a reaction mixture containing the substrate, coupling enzyme, and cofactors in assay buffer.
-
-
Enzyme Pre-incubation:
-
In the wells of the microplate, pre-incubate the target enzyme with different concentrations of this compound. Include a control with no inhibitor.
-
-
Initiate Reaction:
-
To each well, add the reaction mixture to initiate the enzymatic reaction.
-
-
Kinetic Measurement:
-
Immediately start monitoring the change in absorbance at 340 nm over time in the microplate reader. The rate of the reaction will decrease over time as the enzyme is inactivated.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the reaction rate versus time.
-
The negative of the slope of this plot gives the pseudo-first-order rate constant for inactivation (kobs).
-
Protocol 2: Determination of Ki and kinact
This protocol uses the kobs values obtained from Protocol 1 to determine the kinetic parameters Ki and kinact.
Procedure:
-
Plot kobs versus Inhibitor Concentration:
-
Plot the calculated kobs values against the corresponding concentrations of this compound.
-
-
Data Fitting:
-
Fit the data to the Michaelis-Menten equation for irreversible inhibitors: k_obs = (k_inact * [I]) / (K_i + [I])
-
Where [I] is the inhibitor concentration.
-
-
Determine Kinetic Parameters:
-
From the fit, determine the values of kinact (the maximum rate of inactivation at saturating inhibitor concentration) and Ki (the inhibitor concentration at which the rate of inactivation is half-maximal).
-
Experimental Workflow
The following diagram outlines a typical workflow for screening and characterizing an irreversible inhibitor like this compound.
Conclusion
This compound is a powerful tool for probing the mechanisms of PLP-dependent enzymes and for the development of novel therapeutics. The protocols and information provided in this document offer a comprehensive guide for researchers to effectively utilize this compound in steady-state kinetics screening. Accurate determination of kinetic parameters such as Ki and kinact is essential for understanding the inhibitor's potency and for making informed decisions in drug discovery and development pipelines. The provided templates for data presentation and the illustrative diagrams for the mechanism of action and experimental workflow are intended to facilitate clear and standardized reporting of research findings.
References
Application Notes and Protocols for 3-Chloro-L-alanine Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-L-alanine Hydrochloride is a synthetic amino acid derivative that acts as an inhibitor of several enzymes, most notably alanine (B10760859) aminotransferase (ALAT) and serine hydroxymethyltransferase.[1] Its ability to disrupt amino acid metabolism makes it a valuable tool for studying cellular metabolic pathways and for investigating potential therapeutic applications, including in cancer research. This document provides detailed protocols for the proper dissolution and use of this compound in a sterile cell culture environment.
Physicochemical and Solubility Data
A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.
| Property | Value |
| Molecular Weight | 160.00 g/mol |
| Appearance | White to off-white solid |
| Solubility in Water | 50 mg/mL |
| Solubility in DMSO | 100 mg/mL[2] |
| Storage of Solid | 4°C, sealed from moisture |
| Storage of Stock (-20°C) | Up to 1 month[2] |
| Storage of Stock (-80°C) | Up to 6 months[2] |
Experimental Protocols
Preparation of a Sterile Aqueous Stock Solution (e.g., 100 mM)
This protocol is recommended when the final desired concentration in the cell culture medium can be achieved without the use of organic solvents.
Materials:
-
This compound powder
-
Sterile, cell culture grade water or phosphate-buffered saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringe
-
Vortex mixer
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Calculate the required mass:
-
For a 100 mM (0.1 M) stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For 10 mL of a 100 mM solution: Mass = 0.1 mol/L x 0.01 L x 160.00 g/mol = 0.16 g (160 mg)
-
-
-
Dissolution:
-
Aseptically weigh 160 mg of this compound and transfer it to a sterile 15 mL conical tube.
-
Add 8 mL of sterile water or PBS to the tube.
-
Vortex the solution until the powder is completely dissolved. The solution should be clear and colorless.
-
Adjust the final volume to 10 mL with sterile water or PBS.
-
-
Sterilization:
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile conical tube. This step is crucial to remove any potential microbial contamination.
-
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles.
-
Preparation of a Sterile DMSO Stock Solution (e.g., 500 mM)
This protocol is suitable for achieving higher stock concentrations, which may be necessary for experiments requiring a broad range of final concentrations.
Materials:
-
This compound powder
-
Cell culture grade Dimethyl Sulfoxide (B87167) (DMSO), sterile
-
Sterile conical tubes (15 mL)
-
Vortex mixer
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Calculate the required mass:
-
For a 500 mM (0.5 M) stock solution:
-
For 5 mL of a 500 mM solution: Mass = 0.5 mol/L x 0.005 L x 160.00 g/mol = 0.4 g (400 mg)
-
-
-
Dissolution:
-
Aseptically weigh 400 mg of this compound and transfer it to a sterile 15 mL conical tube.
-
Add 5 mL of sterile, cell culture grade DMSO.
-
Vortex thoroughly until the compound is fully dissolved. Gentle warming or sonication may be required to facilitate dissolution.[2]
-
-
Aliquoting and Storage:
-
Dispense the stock solution into small, sterile, single-use aliquots.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2]
-
Preparation of Working Solution in Cell Culture Medium
Procedure:
-
Thaw a single aliquot of the stock solution (either aqueous or DMSO-based) at room temperature.
-
Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.
-
Example: To prepare 10 mL of medium with a final concentration of 1 mM from a 100 mM aqueous stock, add 100 µL of the stock solution to 9.9 mL of cell culture medium.
-
-
Important Consideration for DMSO Stocks:
-
The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity.
-
It is generally recommended to keep the final DMSO concentration at or below 0.1%.[3][4] However, many cell lines can tolerate up to 0.5% DMSO.[4][5][6]
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for preparing and using this compound.
Signaling Pathway Inhibition
Caption: Inhibition of Alanine Aminotransferase (ALAT) by this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. lifetein.com [lifetein.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Chloro-L-alanine Hydrochloride In Vivo Experimental Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo experimental design of 3-Chloro-L-alanine Hydrochloride, a versatile compound with demonstrated antibacterial and anticancer properties. This document outlines its mechanism of action, key in vivo applications, detailed experimental protocols, and essential data for study design.
Introduction
This compound is a synthetic derivative of the amino acid L-alanine. Its biological activity primarily stems from its ability to act as an inhibitor of key enzymes involved in amino acid metabolism, most notably L-alanine aminotransferase (ALAT) in mammalian cells and alanine (B10760859) racemase in bacteria. This dual activity makes it a compound of interest for therapeutic development in oncology and infectious diseases.
Mechanism of Action
The primary mechanisms of action for this compound are context-dependent:
-
Anticancer Activity: In cancer cells, particularly demonstrated in Lewis lung carcinoma, 3-Chloro-L-alanine inhibits L-alanine aminotransferase (ALAT).[1] This inhibition disrupts glucose uptake and forces a metabolic shift towards mitochondrial respiration, which can impair the growth of cancer cells that rely on glycolysis (the Warburg effect).[1]
-
Antibacterial Activity: In bacteria, the related compound β-chloro-D-alanine has been shown to be an effective antibacterial agent in vivo.[2][3] The primary target is alanine racemase, an enzyme essential for the synthesis of D-alanine, a critical component of the bacterial cell wall peptidoglycan.[2][3] Inhibition of this enzyme disrupts cell wall integrity, leading to bacterial cell death.
In Vivo Applications
Based on current research, this compound has promising in vivo applications in the following areas:
-
Oncology: As an inhibitor of tumor growth, particularly in models of lung carcinoma.[1][4]
-
Infectious Diseases: As an antibacterial agent against various pathogens.[2][3]
Data Presentation
In Vivo Efficacy Data (Anticancer)
| Animal Model | Cancer Type | Compound | Dosage | Administration Route | Treatment Duration | Outcome | Reference |
| Nude Mice | Lewis Lung Carcinoma (LLC) | β-chloro-L-alanine | 20 mg/kg of body weight daily | Not Specified | 2 weeks | Reduced tumor mass | [1] |
In Vivo Efficacy Data (Antibacterial)
| Animal Model | Pathogen(s) | Compound | Efficacy | Reference |
| Mice | D. pneumoniae, S. pyogenes, E. coli | β-chloro-D-alanine | Effective antibacterial agent | [2][3] |
Note: Specific dosages and treatment protocols for the antibacterial studies were not detailed in the available literature.
Physicochemical and Solubility Data
| Property | Value | Source |
| Molecular Weight | 160.00 g/mol | [4] |
| Form | Powder | [4] |
| Color | White to off-white | [5] |
| Solubility in Water | 50 mg/mL | [4] |
| Solubility in DMSO | 100 mg/mL (requires sonication) | [5] |
| Storage | 4°C, sealed, away from moisture | [5] |
Experimental Protocols
General Workflow for In Vivo Studies
Caption: General workflow for in vivo experiments with this compound.
Anticancer Efficacy Study in a Lewis Lung Carcinoma (LLC) Mouse Model
This protocol is based on the study by Beuster et al. (2011), which demonstrated the in vivo anticancer effects of β-chloro-L-alanine.[1]
1. Animal Model:
-
Nude mice are suitable for this study.
2. Tumor Cell Implantation:
-
Lewis Lung Carcinoma (LLC) cells are cultured under standard conditions.
-
Subcutaneously inject an appropriate number of LLC cells (e.g., 1 x 10^6 cells in 100 µL of sterile PBS) into the flank of each mouse.
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
3. Formulation Preparation:
-
Dissolve this compound in a suitable vehicle. Sterile Phosphate-Buffered Saline (PBS) is a recommended starting point due to the compound's water solubility.
-
Prepare the formulation fresh daily and ensure complete dissolution.
4. Dosing and Administration:
-
Dosage: 20 mg/kg of body weight.[1]
-
Administration Route: While not specified in the reference, intraperitoneal (i.p.) injection or oral gavage are common routes for in vivo studies. A pilot study to determine the most effective route is recommended.
-
Frequency: Administer the treatment daily.
-
Control Group: Administer the vehicle alone to the control group.
5. Monitoring and Endpoints:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the animals regularly.
-
At the end of the study (e.g., after 2 weeks of treatment), euthanize the mice and excise the tumors.[1]
-
Measure the final tumor mass.
-
Collect tissues for further analysis (e.g., histology, biomarker analysis).
Antibacterial Efficacy Study in a Mouse Infection Model
This protocol is a general guideline based on the finding that β-chloro-D-alanine is an effective antibacterial agent in vivo.[2][3] Specific parameters should be optimized for the pathogen of interest.
1. Animal Model:
-
Standard laboratory mice (e.g., BALB/c or C57BL/6) are commonly used.
2. Infection Model:
-
Select a relevant bacterial pathogen (e.g., Streptococcus pyogenes, Escherichia coli).
-
Induce a systemic or localized infection. For a systemic infection, inject a predetermined lethal or sub-lethal dose of the bacteria intraperitoneally.
3. Formulation Preparation:
-
Prepare the this compound formulation in a sterile vehicle such as PBS.
4. Dosing and Administration:
-
Dosage: A dose-ranging study should be performed to determine the optimal effective dose.
-
Administration Route: Intraperitoneal or subcutaneous injection are common routes for antibacterial studies.
-
Frequency: The treatment schedule will depend on the pharmacokinetics of the compound and the doubling time of the bacteria. Multiple doses per day may be necessary.
-
Control Groups: Include a vehicle control group and a positive control group treated with a known effective antibiotic.
5. Monitoring and Endpoints:
-
Monitor the survival of the animals daily.
-
Assess clinical signs of infection (e.g., ruffled fur, lethargy).
-
At specific time points post-infection, euthanize a subset of animals from each group and collect relevant tissues (e.g., spleen, liver, blood).
-
Determine the bacterial load in the tissues by plating serial dilutions on appropriate agar (B569324) plates and counting colony-forming units (CFU).
Signaling Pathways
Anticancer Mechanism of Action
Caption: Proposed anticancer signaling pathway of 3-Chloro-L-alanine.
Antibacterial Mechanism of Action
Caption: Proposed antibacterial signaling pathway of 3-Chloro-alanine.
Important Considerations
-
Pharmacokinetics: Detailed pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound are recommended to optimize dosing schedules.
-
Isomers: Note that both D- and L-isomers of β-chloroalanine have shown biological activity. The L-isomer is the focus of this document for its anticancer potential, while the D-isomer has been noted for its antibacterial effects.
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
By following these application notes and protocols, researchers can design robust and informative in vivo studies to further elucidate the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Bacterial Growth by β-Chloro-D-Alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Chloro-L-alanine Alanineaminotransferaseinhibitor 51887-89-9 [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: 3-Chloro-L-alanine Hydrochloride in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-L-alanine (3-Cl-Ala) is an unnatural amino acid analogue that has garnered interest in biochemical research primarily as an enzyme inhibitor. Its hydrochloride salt is a stable, water-soluble form convenient for experimental use. 3-Cl-Ala is recognized as a "suicide substrate" for several pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes. This mechanism-based inactivation involves the enzyme's catalytic machinery acting on 3-Cl-Ala, leading to the formation of a reactive intermediate that covalently and irreversibly binds to the enzyme's active site. This property makes 3-Cl-Ala a valuable tool for probing enzyme mechanisms and a potential candidate for drug development, particularly in the antimicrobial field due to its inhibition of bacterial cell wall synthesis.
In proteomics, the covalent nature of its interaction with target proteins presents a unique opportunity for target identification and validation, as well as for understanding the broader cellular response to the inhibition of its target enzymes. These application notes provide an overview of the established and potential uses of 3-Chloro-L-alanine Hydrochloride in proteomics research, along with detailed protocols for its application.
Mechanism of Action: Suicide Inhibition
3-Chloro-L-alanine acts as a suicide inhibitor, particularly for PLP-dependent enzymes that catalyze β-elimination reactions. The enzyme binds to 3-Cl-Ala as it would to its natural substrate, L-alanine. The catalytic process is initiated, but the presence of the chlorine atom on the β-carbon leads to the formation of a highly reactive amino-acrylate intermediate after the elimination of HCl. This intermediate then covalently attacks a nucleophilic residue in the active site, leading to the irreversible inactivation of the enzyme.
Application of 3-Chloro-L-alanine Hydrochloride in NMR Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-L-alanine hydrochloride is a halogenated amino acid analogue that has proven to be a valuable tool in nuclear magnetic resonance (NMR) studies, particularly in the field of enzymology. Its utility stems from its ability to act as a mechanism-based inhibitor, also known as a suicide substrate, for several key enzymes, most notably alanine (B10760859) racemase and alanine aminotransferase. NMR spectroscopy allows for the real-time monitoring of the enzymatic reactions involving 3-chloro-L-alanine, providing crucial insights into enzyme kinetics, reaction mechanisms, and the structural basis of inhibition. This document provides detailed application notes and protocols for the use of this compound in NMR studies.
Core Applications in NMR Studies
The primary application of this compound in NMR studies is as a probe for enzyme activity and inhibition. The chlorine substituent makes it an effective leaving group, facilitating covalent modification of the enzyme's active site, often involving the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor. This irreversible inhibition can be monitored by observing changes in the NMR spectra of the substrate, intermediates, and products over time.
Key applications include:
-
Enzyme Kinetics: Real-time monitoring of the enzymatic conversion of 3-chloro-L-alanine allows for the determination of kinetic parameters.
-
Mechanism of Inhibition: NMR can be used to elucidate the chemical steps involved in the suicide inhibition pathway.
-
Drug Discovery: As an inhibitor of essential bacterial enzymes like alanine racemase, 3-chloro-L-alanine serves as a lead compound and a tool for screening new antimicrobial agents.
Data Presentation
1H and 13C NMR Chemical Shift Data for this compound
The following table summarizes the reported 1H and 13C NMR chemical shifts for this compound. These values can serve as a reference for identifying the compound and monitoring its transformation in NMR experiments.
| Nucleus | Atom | Chemical Shift (ppm) | Solvent | Reference |
| 1H | α-CH | ~4.3 | D2O | Predicted |
| 1H | β-CH2 | ~3.9 | D2O | Predicted |
| 13C | C=O | ~170 | D2O | Predicted |
| 13C | α-CH | ~55 | D2O | Predicted |
| 13C | β-CH2 | ~45 | D2O | Predicted |
Note: Actual chemical shifts may vary depending on the solvent, pH, temperature, and concentration.
Experimental Protocols
Protocol 1: Monitoring the Enzymatic Release of 3-Chloro-L-alanine and Inhibition of Alanine Racemase by 1H NMR
This protocol is adapted from studies on the enzymatic release of 3-chloro-L-alanine from a cephalosporin (B10832234) derivative and its subsequent inactivation of alanine racemase.[1]
Objective: To monitor the hydrolysis of a 3-chloro-L-alanyl-containing prodrug and the subsequent inhibition of alanine racemase in real-time using 1H NMR spectroscopy.
Materials:
-
This compound
-
Prodrug: 7-aminocephalosporanic acid derivatized with 3-chloro-L-alanine
-
Enzyme 1: β-lactamase
-
Enzyme 2: Alanine racemase
-
Deuterated phosphate (B84403) buffer (e.g., 50 mM sodium phosphate, pD 7.4, in D2O)
-
NMR tubes
-
NMR spectrometer (≥400 MHz recommended)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the 3-chloro-L-alanyl-containing prodrug in the deuterated phosphate buffer.
-
Prepare stock solutions of β-lactamase and alanine racemase in the same buffer.
-
In an NMR tube, combine the prodrug solution with the β-lactamase solution. Typical final concentrations might be in the millimolar range for the substrate and nanomolar to micromolar range for the enzyme.
-
-
NMR Data Acquisition:
-
Place the NMR tube in the spectrometer and acquire a series of 1D 1H NMR spectra over time.
-
Acquisition Parameters (Example):
-
Pulse sequence: 1D NOESY with presaturation (for water suppression)
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 5 seconds
-
Number of scans: 16-64 (depending on concentration)
-
Time interval between spectra: 1-5 minutes
-
-
-
Initiation of the Second Enzymatic Reaction:
-
After observing the release of 3-chloro-L-alanine (indicated by the appearance of its characteristic 1H NMR signals), inject a solution of alanine racemase into the NMR tube.
-
-
Continued NMR Monitoring:
-
Continue acquiring 1D 1H NMR spectra to monitor the interaction of the released 3-chloro-L-alanine with alanine racemase. Observe for changes in the signals of 3-chloro-L-alanine, such as line broadening or the appearance of new signals corresponding to enzyme-inhibitor adducts or breakdown products.
-
-
Data Analysis:
-
Process the NMR spectra (Fourier transformation, phasing, and baseline correction).
-
Integrate the signals corresponding to the prodrug, free 3-chloro-L-alanine, and any new products.
-
Plot the integral values as a function of time to obtain kinetic profiles for each species. From these profiles, reaction rates and inhibition kinetics can be determined.
-
Mandatory Visualizations
References
Application Notes and Protocols for 3-Chloro-L-alanine Hydrochloride in Protein Crystallography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-Chloro-L-alanine Hydrochloride in protein crystallography. This compound is a valuable tool for structural biologists, particularly in the study of enzyme mechanisms and for structure-based drug design.
Introduction to this compound
3-Chloro-L-alanine is an unnatural amino acid and an analog of L-alanine.[1] Its hydrochloride salt is a stable, water-soluble solid, making it suitable for use in aqueous solutions for crystallographic experiments. The primary application of 3-Chloro-L-alanine in protein crystallography stems from its ability to act as a mechanism-based inhibitor, forming a covalent bond with the active site of specific enzymes.[2] This property is particularly useful for trapping enzyme-substrate intermediates and elucidating catalytic mechanisms.
Key Properties:
-
Molecular Formula: C₃H₆ClNO₂ · HCl
-
Molecular Weight: 160.00 g/mol
-
Appearance: White crystalline powder[3]
-
Solubility: Soluble in water (50 mg/mL)
Applications in Protein Crystallography
Covalent Inhibition for Mechanistic Studies
3-Chloro-L-alanine is a well-documented inhibitor of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, such as alanine (B10760859) racemase and various aminotransferases.[2][4] The inhibition mechanism involves the formation of a covalent adduct with the PLP cofactor in the enzyme's active site. This covalent modification effectively traps the enzyme in an inhibited state, allowing for the determination of its three-dimensional structure.
The structural insights gained from such complexes are invaluable for:
-
Understanding the catalytic mechanism of the enzyme.
-
Identifying key active site residues involved in substrate binding and catalysis.
-
Visualizing conformational changes that occur upon inhibition.
-
Providing a structural basis for the design of more potent and specific inhibitors.
Potential for Phasing (Anomalous Diffraction)
The presence of a chlorine atom in 3-Chloro-L-alanine offers the theoretical potential for using its anomalous scattering signal to aid in phase determination in X-ray crystallography. The anomalous signal from chlorine can be significant, especially when using longer X-ray wavelengths.[5][6] This single-wavelength anomalous diffraction (SAD) or multi-wavelength anomalous diffraction (MAD) phasing capability could be particularly useful for novel protein structures where a molecular replacement model is not available. While theoretically possible, specific examples of using 3-Chloro-L-alanine for phasing are not yet prominently documented in published literature.
Data Presentation
The following table summarizes quantitative data for 3-Chloro-L-alanine and its analogs as inhibitors of PLP-dependent enzymes. It is important to note that specific crystallographic data for 3-Chloro-L-alanine is limited in the literature; therefore, data from a close analog is also presented.
| Compound | Target Enzyme | Organism | Inhibition Type | Ki or Rate Constant | PDB ID (Analogous Structures) | Resolution (Å) |
| D-chlorovinylglycine (analog) | Alanine Racemase | Escherichia coli B | Covalent, Irreversible | 122 ± 14 M⁻¹s⁻¹ (second-order rate constant) | 3S46 | 2.00 |
| L-cycloserine (inhibitor of a similar enzyme) | Alanine Aminotransferase | Hordeum vulgare | Covalent | - | 3TCM | 2.71 |
Note: Data for D-chlorovinylglycine is provided as a close analog to 3-Chloro-L-alanine. PDB ID 3S46 is for Alanine Racemase from Streptococcus pneumoniae and 3TCM is for Alanine Aminotransferase from Hordeum vulgare with a different inhibitor, provided here as examples of relevant enzyme structures and their typical crystallization resolutions.
Experimental Protocols
The following are generalized protocols for co-crystallization and crystal soaking with this compound. The optimal conditions will be protein-specific and require empirical determination.
Protocol for Co-crystallization
This method involves crystallizing the protein in the presence of this compound.
-
Protein Preparation: Purify the target protein to homogeneity (>95%). Ensure the protein is stable and concentrated to a suitable level for crystallization (typically 5-20 mg/mL).
-
Ligand Preparation: Prepare a stock solution of this compound (e.g., 100 mM) in a buffer compatible with your protein.
-
Complex Formation: Incubate the purified protein with a 5-10 fold molar excess of this compound. The incubation time can vary from 30 minutes to several hours at 4°C to allow for covalent adduct formation.
-
Crystallization Screening: Set up crystallization trials using the protein-ligand complex. Use commercially available or in-house developed crystallization screens. The hanging drop or sitting drop vapor diffusion method is commonly used.
-
Optimization: Once initial crystals are obtained, optimize the crystallization conditions (e.g., precipitant concentration, pH, temperature, additives) to obtain diffraction-quality crystals.
Example Crystallization Conditions (for Alanine Racemase, a potential target):
-
Protein Concentration: 10-15 mg/mL
-
Reservoir Solution: 1.2 M Sodium Citrate, 0.1 M MES pH 7.2, 10% v/v Glycerol (B35011)
-
Method: Sitting drop vapor diffusion
-
Temperature: 20°C
Protocol for Crystal Soaking
This method involves introducing this compound to pre-existing crystals of the apo-protein.
-
Apo-Crystal Growth: Grow diffraction-quality crystals of the target protein without the ligand.
-
Soaking Solution Preparation: Prepare a soaking solution containing the crystallization mother liquor supplemented with this compound. The final concentration of the ligand can range from 1 mM to 50 mM. It is advisable to test a range of concentrations and soaking times.
-
Crystal Soaking: Transfer the apo-crystals to the soaking solution. Soaking times can vary from a few minutes to several hours or even days. Monitor the crystals for any signs of cracking or dissolution.
-
Cryo-protection and Freezing: After soaking, transfer the crystals to a cryoprotectant solution (mother liquor with the ligand and an appropriate cryoprotectant like glycerol or ethylene (B1197577) glycol) before flash-cooling in liquid nitrogen.
Visualizations
Signaling Pathway: Covalent Inhibition of a PLP-Dependent Enzyme
Caption: Covalent inhibition of a PLP-dependent enzyme by 3-Chloro-L-alanine.
Experimental Workflow: Co-crystallization
Caption: Workflow for co-crystallization of a protein with 3-Chloro-L-alanine.
Logical Relationship: Soaking vs. Co-crystallization
Caption: Comparison of soaking and co-crystallization workflows.
References
- 1. rcsb.org [rcsb.org]
- 2. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition studies of the enantiomers of beta chloroalanine on purified alanine racemase from B. subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. The crystal structure of alanine racemase from Streptococcus pneumoniae, a target for structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism-based inactivation of alanine racemase by 3-halovinylglycines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Chloro-L-alanine Hydrochloride Concentration for Assays
Welcome to the technical support center for the use of 3-Chloro-L-alanine Hydrochloride in research assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist researchers, scientists, and drug development professionals in optimizing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a versatile enzyme inhibitor. Its primary mechanism of action is the irreversible inhibition of several pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes. Key targets include:
-
Alanine Aminotransferase (ALAT): Inhibition of ALAT disrupts amino acid metabolism and has been shown to impair the growth of cancer cells by promoting mitochondrial metabolism.
-
Serine Palmitoyltransferase (SPT): As a "suicide" inhibitor of SPT, it blocks the first and rate-limiting step of de novo sphingolipid biosynthesis.[1]
-
Alanine Racemase: This enzyme is crucial for bacterial cell wall synthesis, making 3-Chloro-L-alanine a potential antibacterial agent.[2][3]
-
Other PLP-dependent enzymes: It can also inhibit other enzymes such as threonine deaminase and branched-chain amino acid transaminase.[2]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in water. For a 50 mg/mL stock solution, dissolve the powder in water. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution and store at -20°C for short-term storage. For longer-term storage, consult the manufacturer's recommendations.
Q3: What is a typical starting concentration for my experiments?
A3: The optimal concentration of this compound is highly dependent on the specific assay, cell type, and target enzyme. Based on published studies, a general starting range would be from 10 µM to 5 mM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: Is there a difference in activity between the L- and D-isomers of 3-Chloro-alanine?
A4: Yes, the stereochemistry is critical. For the inhibition of serine palmitoyltransferase, the L-isomer (β-Chloro-L-alanine) is the active inhibitor, while the D-isomer is inactive.[1] However, both D- and L-isomers have been shown to inhibit bacterial growth by targeting different enzymes.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low inhibition observed | Incorrect isomer used: The D-isomer may be inactive for your target enzyme. | Ensure you are using the correct isomer (typically the L-isomer for eukaryotic enzymes). |
| Suboptimal concentration: The concentration may be too low to effectively inhibit the target. | Perform a dose-response curve to determine the optimal inhibitory concentration. | |
| Incorrect incubation time: The inhibitor may require a longer incubation period to exert its effect, especially for irreversible inhibition. | Optimize the incubation time in your assay. For serine palmitoyltransferase, complete inactivation was observed in as little as 10-15 minutes with 5 mM.[1] | |
| Compound degradation: The stock solution may have degraded. | Prepare a fresh stock solution of this compound. | |
| High cell toxicity or off-target effects | Concentration is too high: High concentrations can lead to non-specific effects and cytotoxicity. | Lower the concentration and perform a viability assay (e.g., MTT or Trypan Blue) to determine the cytotoxic threshold in your cell line. |
| Inhibition of other essential enzymes: 3-Chloro-L-alanine can inhibit multiple PLP-dependent enzymes. | Consider the metabolic context of your experimental system. For example, in some cells, cytotoxicity may not be rescued by supplementing with sphingosine, suggesting off-target effects beyond SPT inhibition. | |
| Inconsistent results between experiments | Variability in stock solution: Inconsistent preparation or storage of the stock solution. | Prepare a large batch of stock solution, aliquot, and store appropriately to ensure consistency across experiments. |
| Differences in cell passage number or density: Cell characteristics can change with passage number and confluence. | Use cells within a consistent passage number range and ensure consistent cell seeding density for all experiments. |
Quantitative Data
The following table summarizes reported effective concentrations of β-Chloro-L-alanine in various experimental systems. Note that IC50 and EC50 values are highly context-dependent.
| Target/System | Effective Concentration | Notes |
| Serine Palmitoyltransferase (in vitro) | 5 mM | Caused complete inactivation in 10 minutes.[1] |
| Serine Palmitoyltransferase (intact CHO cells) | 5 mM | Complete inhibition observed in 15 minutes.[1] |
| Aspergillus fumigatus biofilms (adherence) | EC50: 10.49 mM (WT), 15.90 mM (reconstituted strain) | |
| Aspergillus fumigatus biofilms (sensitization to caspofungin) | 10 µM - 100 µM | Used to demonstrate increased susceptibility to an antifungal agent. |
Experimental Protocols
Protocol 1: Determining Cell Viability using MTT Assay
This protocol is a general guideline for assessing the cytotoxicity of this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: In Vitro Serine Palmitoyltransferase (SPT) Activity Assay
This protocol is adapted from established methods for measuring SPT activity.
Materials:
-
Cell lysate or microsomal fraction containing SPT
-
Assay buffer (e.g., 100 mM HEPES, pH 8.0, containing 5 mM DTT)
-
L-[³H]serine (or a non-radioactive method)
-
Palmitoyl-CoA
-
Pyridoxal 5'-phosphate (PLP)
-
This compound
-
Scintillation cocktail and counter (for radioactive assay)
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, L-[³H]serine, palmitoyl-CoA, and PLP.
-
Inhibitor Pre-incubation: In a separate tube, pre-incubate the cell lysate/microsomal fraction with the desired concentration of this compound (e.g., 5 mM) for a specific time (e.g., 10 minutes) at 37°C. Include a control sample without the inhibitor.
-
Initiate Reaction: Add the pre-incubated enzyme to the reaction mixture to start the reaction.
-
Incubation: Incubate the reaction at 37°C for a set period (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., chloroform/methanol).
-
Extraction and Quantification: Extract the lipid products and quantify the amount of radiolabeled product formed using a scintillation counter.
-
Data Analysis: Compare the SPT activity in the inhibitor-treated sample to the control to determine the percentage of inhibition.
Visualizations
Signaling Pathway of ALAT Inhibition in Cancer Cells
Caption: Inhibition of ALAT by 3-Chloro-L-alanine leads to increased mitochondrial metabolism and cell cycle arrest in cancer cells.
Experimental Workflow for Optimizing Concentration
Caption: A logical workflow for determining the optimal concentration of this compound for an assay.
Troubleshooting Logic Diagram
Caption: A troubleshooting flowchart for addressing common issues when using this compound.
References
stability of 3-Chloro-L-alanine Hydrochloride in aqueous solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Chloro-L-alanine Hydrochloride in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound?
A1: Proper preparation and storage are critical to maintaining the integrity of your this compound solutions. It is recommended to prepare fresh solutions for immediate use whenever possible. For stock solutions, dissolve the compound in an appropriate solvent (e.g., water, PBS) and store aliquots under the recommended conditions to minimize degradation from repeated freeze-thaw cycles.
Q2: What are the primary factors that affect the stability of this compound in an aqueous solution?
A2: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and light exposure. Studies on related N-chloro-alanines suggest that the compound is more stable in neutral conditions compared to alkaline solutions.[1] Elevated temperatures will accelerate degradation.
Q3: What are the likely degradation products of this compound in an aqueous solution?
A3: The primary degradation pathway for this compound in aqueous solution is likely hydrolysis. This reaction is expected to yield pyruvic acid, ammonia, and hydrochloric acid. This is supported by studies on related compounds where pyruvic acid was identified as a major decomposition product.[1] Enzymatic hydrolysis of the D-isomer also yields similar products.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results or loss of compound activity. | Degradation of this compound in the aqueous solution. | Prepare fresh solutions before each experiment. If using a stock solution, ensure it has been stored correctly and is within its recommended shelf-life. Consider performing a quality control check on your stock solution. |
| Precipitation observed in the solution upon storage or after pH adjustment. | The pH of the solution may be near the isoelectric point of the amino acid, reducing its solubility. The solution may be supersaturated. | Ensure the pH of your solution is appropriate to maintain solubility. For dissolution, sonication may be helpful. If precipitation occurs after pH adjustment, consider preparing the solution in a buffer at the desired final pH. |
| A gradual yellowing or other color change in the solution over time. | This may indicate the formation of degradation products. | Discard the solution. Prepare a fresh solution and protect it from light and elevated temperatures. |
Stability and Storage of Aqueous Solutions
Table 1: Recommended Storage Conditions for this compound Stock Solutions [3]
| Storage Temperature | Recommended Maximum Storage Duration |
| -20°C | 1 month |
| -80°C | 6 months |
Experimental Protocols
Protocol 1: General Procedure for Preparing an Aqueous Stock Solution
-
Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of the compound in a sterile container.
-
Add the desired volume of high-purity water or a suitable buffer (e.g., PBS) to the solid.
-
Vortex or sonicate the solution until the solid is completely dissolved. A clear, colorless solution should be obtained.
-
If not for immediate use, aliquot the solution into single-use vials and store at -20°C or -80°C.
Protocol 2: Stability Testing of this compound using HPLC (General Approach)
For users who need to perform their own stability studies, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended. The following is a general approach, as a specific validated method is not available in the literature. Method development and validation will be required.
-
Forced Degradation Study: To identify potential degradation products and to ensure the analytical method can separate them from the parent compound, perform a forced degradation study.[4][5] This involves exposing solutions of this compound to various stress conditions:
-
Acidic Conditions: e.g., 0.1 M HCl at 60°C for 24 hours.
-
Basic Conditions: e.g., 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Conditions: e.g., 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: Heat the solid compound (e.g., at 105°C for 24 hours) and the solution (e.g., at 60°C for 24 hours).
-
Photostability: Expose the solution to UV light (e.g., 254 nm) and visible light.
-
-
HPLC Method Development: Develop a reverse-phase HPLC method that can separate the intact this compound from its degradation products.
-
Column: A C18 column is a common starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is often suitable for amino acids.
-
Derivatization: If sensitivity is an issue, pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC) can be employed.[6]
-
-
Method Validation: Validate the developed HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for the preparation and use of this compound solutions.
Caption: Postulated hydrolysis degradation pathway of this compound.
References
potential off-target effects of 3-Chloro-L-alanine Hydrochloride
Welcome to the technical support center for 3-Chloro-L-alanine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects and to offer troubleshooting support for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an amino acid analog that primarily functions as an inhibitor of several pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes. Its main on-target enzymes include alanine (B10760859) racemase, crucial for bacterial cell wall synthesis, and alanine aminotransferase (ALAT), involved in amino acid metabolism. By inhibiting these enzymes, it can exhibit antibacterial and anticancer properties.
Q2: What are the known or potential off-target effects of this compound?
Due to its nature as an amino acid analog, this compound can interact with various enzymes involved in amino acid metabolism beyond its primary targets. Known off-target enzymes include:
-
Threonine deaminase
-
Branched-chain amino acid transaminase
-
Serine hydroxymethyltransferase
-
L-aspartate-p-decarboxylase
Inhibition of these enzymes can lead to broader effects on cellular metabolism and should be considered when interpreting experimental results.
Q3: How can I distinguish between on-target and off-target effects in my cellular assays?
Distinguishing between on-target and off-target effects is critical for accurate data interpretation. A combination of the following strategies is recommended:
-
Rescue Experiments: If you hypothesize that the observed phenotype is due to the inhibition of a specific enzyme, try to rescue the effect by adding the product of the enzymatic reaction to your cell culture.
-
Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm if this compound is binding to your intended target within the cell.
-
Use of Structurally Unrelated Inhibitors: If available, using a different inhibitor for your target enzyme that is structurally unrelated to 3-Chloro-L-alanine can help confirm that the observed phenotype is due to the inhibition of the target and not an off-target effect of the compound's chemical structure.
-
Knockdown/Knockout Models: Using siRNA or CRISPR to reduce the expression of the target protein should phenocopy the effects of the inhibitor if the effects are on-target.
Q4: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound powder should be kept in a dark place, under an inert atmosphere, and stored in a freezer at -20°C. Stock solutions can be prepared in solvents like DMSO or water. For aqueous stock solutions, sterile filtration is recommended. Aliquot stock solutions to avoid repeated freeze-thaw cycles. A stock solution in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Troubleshooting Guides
Issue 1: Unexpected or No Cellular Phenotype Observed
| Possible Cause | Troubleshooting Step |
| Compound Instability | Prepare fresh stock solutions. Ensure proper storage of both powder and stock solutions to prevent degradation. |
| Incorrect Compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line and assay. |
| Cell Line Insensitivity | The targeted pathway may not be critical for the specific cell line used. Try a different cell line with known dependence on the target pathway. |
| Assay Interference | The compound may interfere with the assay readout (e.g., fluorescence, luminescence). Run a control with the compound and assay reagents in the absence of cells. |
Issue 2: High Variability in Experimental Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate cell numbers. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS. |
| Incomplete Compound Solubilization | Ensure the compound is fully dissolved in the stock solution and properly diluted in the culture medium. Vortex and visually inspect for precipitates. |
Data Presentation
Summary of Known Enzyme Inhibition and Cellular Effects
| Target Enzyme | Inhibition Data | Potential Biological Consequence |
| Alanine Racemase | Time-dependent inactivation | Inhibition of bacterial cell wall synthesis |
| Alanine Aminotransferase (ALAT) | Affinity labeling and inhibition | Alteration of amino acid and glucose metabolism |
| Serine Hydroxymethyltransferase | Inhibition | Disruption of one-carbon metabolism and nucleotide synthesis |
| Threonine Deaminase | Inhibition | Interference with threonine and branched-chain amino acid metabolism |
| Branched-chain Amino Acid Transaminase | Reversible inhibition | Disruption of branched-chain amino acid catabolism |
| Aspergillus fumigatus Adherence | EC50 = 10.49 µM (Af293 strain) | Antifungal activity |
| Aspergillus fumigatus Adherence | EC50 = 15.90 µM (Af293alaA rec strain) | Antifungal activity |
Experimental Protocols
Protocol 1: In Vitro Alanine Aminotransferase (ALT) Inhibition Assay
This protocol is adapted from commercially available colorimetric assay kits.
1. Reagent Preparation:
- Prepare a reaction mix containing L-alanine, α-ketoglutarate, and a colorimetric probe according to the manufacturer's instructions.
- Prepare a series of dilutions of this compound in the appropriate buffer.
2. Assay Procedure:
- Add 50 µL of the ALT enzyme solution to each well of a 96-well plate.
- Add 10 µL of the this compound dilutions or vehicle control to the respective wells.
- Pre-incubate the plate at 37°C for 10-15 minutes.
- Initiate the reaction by adding 100 µL of the reaction mix to each well.
- Immediately measure the absorbance at the appropriate wavelength (e.g., 570 nm) at time zero.
- Incubate the plate at 37°C and take kinetic readings every 5 minutes for 30-60 minutes.
3. Data Analysis:
- Calculate the rate of reaction for each concentration of the inhibitor.
- Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value.
Protocol 2: Cellular Cytotoxicity Assay (MTT Assay)
1. Cell Seeding:
- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
2. Compound Treatment:
- Prepare serial dilutions of this compound in cell culture medium.
- Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include a vehicle-only control.
- Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
3. MTT Assay:
- Add 10 µL of 5 mg/mL MTT solution to each well.
- Incubate the plate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
- Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Normalize the absorbance values to the vehicle-treated control cells.
- Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
Visualizations
On-Target and Off-Target Enzyme Interactions
References
Technical Support Center: Minimizing Cytotoxicity of 3-Chloro-L-alanine Hydrochloride In Vitro
Welcome to the technical support center for 3-Chloro-L-alanine Hydrochloride (3-Cl-Ala). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for in vitro experiments involving this compound.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro studies with this compound.
1. High Levels of Cell Death Observed at Expected Therapeutic Concentrations
Question: I am observing significant cytotoxicity in my cell line even at low concentrations of this compound. How can I reduce this off-target toxicity?
Answer: High cytotoxicity can result from the compound's inhibitory effects on key cellular enzymes. Here are some strategies to mitigate this:
-
L-Serine Supplementation: 3-Chloro-L-alanine is a known inhibitor of serine palmitoyltransferase (SPT), a critical enzyme in sphingolipid biosynthesis. This inhibition can be blocked by L-serine.[1] Supplementing your cell culture media with L-serine may competitively inhibit the binding of 3-Cl-Ala to SPT, thereby reducing cytotoxicity. It is important to note, however, that the cytotoxicity of beta-chloro-L-alanine may not be fully rescued by exogenous sphingosine, suggesting that its toxic effects are not solely due to the inhibition of sphingolipid synthesis.[2]
-
Recommendation: Perform a dose-response experiment with L-serine to determine the optimal concentration for cytoprotection in your specific cell line.
-
-
Antioxidant Co-treatment: While direct evidence for 3-Cl-Ala inducing oxidative stress is limited, it is a common mechanism of drug-induced cytotoxicity. Co-treatment with antioxidants may help reduce cell death.
-
Recommended Antioxidants:
-
N-acetylcysteine (NAC)
-
Vitamin E (alpha-tocopherol)
-
Ascorbic acid (Vitamin C)
-
-
2. Inconsistent or Non-reproducible Cytotoxicity Results
Question: My cytotoxicity assays with this compound are showing high variability between experiments. What could be the cause?
Answer: Inconsistent results can stem from several factors related to experimental setup and execution.
-
Cell Health and Confluency: Ensure that cells are healthy, in the logarithmic growth phase, and at a consistent confluency at the time of treatment. Stressed or overly confluent cells can exhibit altered sensitivity to cytotoxic agents.
-
Compound Stability: Prepare fresh stock solutions of this compound for each experiment. The stability of the compound in solution over time may vary depending on the solvent and storage conditions.
-
Assay-Specific Issues:
-
MTT Assay: Ensure complete solubilization of formazan (B1609692) crystals before reading the absorbance. Incomplete solubilization is a common source of variability.
-
LDH Assay: Be mindful of the assay's dynamic range. High levels of cytotoxicity can lead to substrate depletion and non-linear results.
-
3. Difficulty Determining the Mechanism of Cell Death
Question: I am unsure if the cell death I am observing is due to apoptosis or necrosis. How can I differentiate between these two mechanisms?
Answer: To distinguish between apoptosis and necrosis, a combination of assays is recommended.
-
Annexin V/Propidium Iodide (PI) Staining: This is the gold standard for differentiating between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.[3][4][5][6]
-
Caspase Activity Assays: Measuring the activity of key executioner caspases, such as caspase-3, can confirm the involvement of the apoptotic cascade.[7][8][9]
-
Western Blotting for Apoptotic Markers: Analyze the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family to assess the involvement of the intrinsic apoptotic pathway.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound?
This compound is known to be an inhibitor of several enzymes, including:
-
Alanine (B10760859) aminotransferase (ALAT) [10]
-
It has also been suggested to inhibit serine hydroxymethyltransferase , which could disrupt the growth of cancer cells.[11]
The inhibition of these enzymes can disrupt cellular metabolism and signaling, leading to cytotoxicity.
2. How can I determine the appropriate concentration of this compound to use in my experiments?
3. What are the key signaling pathways affected by this compound?
The primary affected pathway based on current knowledge is sphingolipid biosynthesis, due to the inhibition of serine palmitoyltransferase (SPT).[1] Disruption of this pathway can have downstream effects on cell growth, survival, and signaling. The inhibition of alanine aminotransferase (ALAT) can also impact cellular metabolism.
4. Can L-serine supplementation completely abolish the cytotoxicity of this compound?
While L-serine can block the inhibition of SPT by 3-Cl-Ala, it may not completely rescue cells from its cytotoxic effects.[1][2] This suggests that 3-Cl-Ala may have other cytotoxic mechanisms independent of SPT inhibition.
Quantitative Data
As specific IC50 values for this compound are not widely published, a template for presenting such data once determined is provided below.
| Cell Line | This compound IC50 (µM) | Co-treatment | Co-treatment Concentration | Fold Change in IC50 | Reference |
| e.g., HeLa | [Insert Value] | L-Serine | [Insert Conc.] | [Insert Value] | [Your Data] |
| e.g., A549 | [Insert Value] | N-acetylcysteine | [Insert Conc.] | [Insert Value] | [Your Data] |
| e.g., MCF-7 | [Insert Value] | Vitamin E | [Insert Conc.] | [Insert Value] | [Your Data] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol provides a general guideline for assessing cell viability upon treatment with this compound.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the drug-containing medium to each well. Include vehicle-only control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[12]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[12]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
2. Apoptosis Assay (Annexin V/PI Staining)
This protocol outlines the steps for detecting apoptosis using Annexin V and Propidium Iodide staining followed by flow cytometry.
Materials:
-
6-well cell culture plates
-
Cells of interest
-
Complete culture medium
-
This compound
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound for the appropriate time. Include an untreated control.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[4]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
Add 400 µL of 1X Binding Buffer to each tube.[4]
-
Analyze the samples by flow cytometry within one hour.
3. Western Blotting for Bcl-2 Family Proteins
This protocol provides a general procedure for analyzing the expression of pro- and anti-apoptotic proteins.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment with this compound, wash cells with cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Densitometry analysis can be used to quantify the protein expression levels relative to a loading control like β-actin.
Visualizations
Caption: General experimental workflow for assessing the cytotoxicity of this compound.
Caption: Proposed mechanism of this compound cytotoxicity and mitigation by L-Serine.
References
- 1. Inhibition of serine palmitoyltransferase in vitro and long-chain base biosynthesis in intact Chinese hamster ovary cells by beta-chloroalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specificity of inhibitors of serine palmitoyltransferase (SPT), a key enzyme in sphingolipid biosynthesis, in intact cells. A novel evaluation system using an SPT-defective mammalian cell mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. kumc.edu [kumc.edu]
- 5. benchchem.com [benchchem.com]
- 6. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase-3 activation is an early event and initiates apoptotic damage in a human leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caspase-3 activation and caspase-like proteolytic activity in human perinatal hypoxic-ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. β-Chloro-L-alanine Alanineaminotransferaseinhibitor 51887-89-9 [sigmaaldrich.com]
- 11. Page loading... [wap.guidechem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
degradation products of 3-Chloro-L-alanine Hydrochloride to consider
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential degradation of 3-Chloro-L-alanine Hydrochloride and troubleshooting for related experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
The primary degradation products of this compound, under both non-enzymatic and enzymatic conditions, are pyruvic acid, ammonia, and chloride ions.[1] This degradation pathway involves dehydrochlorination and deamination.
Q2: What conditions can lead to the degradation of this compound?
Degradation can be influenced by several factors:
-
Enzymatic Activity: Certain enzymes, such as 3-chloro-D-alanine dehydrochlorinase and some bacterial lyases, can catalyze the degradation of 3-Chloro-L-alanine.[2][3]
-
pH and Temperature: While specific kinetics are not extensively documented in recent literature, a 1956 study indicates that non-enzymatic degradation can occur over a wide pH range and at physiological temperatures (37°C).[1] As a general principle for halogenated compounds, extremes in pH (both acidic and basic conditions) and elevated temperatures are likely to accelerate degradation.
-
Presence of Catalysts: The non-enzymatic degradation can be catalyzed by pyridoxal (B1214274) and metal ions.[1]
Q3: How should I store this compound to minimize degradation?
To ensure the stability of this compound:
-
Solid Form: Store the solid compound at 4°C in a sealed container, away from moisture.[4]
-
Stock Solutions: For long-term storage (up to 6 months), prepare stock solutions in an appropriate solvent (e.g., DMSO) and store at -80°C. For shorter-term storage (up to 1 month), -20°C is suitable.[4] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q4: I am seeing unexpected results in my experiments. Could degradation of this compound be the cause?
Yes, the degradation of this compound can lead to a decrease in its effective concentration, and the presence of degradation products could potentially interfere with your assay. If you suspect degradation, it is advisable to verify the integrity of your compound and solutions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Loss of compound activity or inconsistent results. | Degradation of this compound in stock or working solutions. | 1. Prepare fresh solutions from solid compound. 2. Verify the pH of your experimental buffer. 3. Analyze the purity of your solution using the HPLC-UV/MS method described below. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products. | 1. Identify the unexpected peaks by comparing their retention times and mass-to-charge ratios with those of potential degradation products (pyruvic acid). 2. Perform a forced degradation study (see protocol below) to confirm the identity of degradation peaks. |
| Precipitate forms in the stock solution upon thawing. | Poor solubility or concentration exceeding the solubility limit at lower temperatures. | 1. Gently warm the solution and vortex to redissolve. 2. If the precipitate persists, consider preparing a more dilute stock solution. |
Degradation Pathway
The degradation of 3-Chloro-L-alanine proceeds through a β-elimination reaction, resulting in the formation of pyruvate, ammonia, and chloride.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and assess the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in deionized water.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours. Dissolve in deionized water to the stock concentration.
-
Photolytic Degradation: Expose the stock solution to direct sunlight for 24 hours.
3. Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze using the HPLC-UV/MS method described below.
Protocol 2: Stability-Indicating HPLC-UV/MS Method
This method can be used to separate and quantify this compound from its primary degradation product, pyruvic acid.
-
Instrumentation: HPLC with a UV detector and a mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient:
Time (min) % B 0 5 10 95 12 95 12.1 5 | 15 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
UV Detection: 210 nm
-
MS Detection (ESI Positive Mode):
-
Scan range: m/z 50-500
-
Expected m/z for 3-Chloro-L-alanine: [M+H]⁺ = 124.02
-
Expected m/z for Pyruvic acid: [M+H]⁺ = 89.02
-
Troubleshooting Workflow
References
Navigating the Challenges of a Hygroscopic Compound: A Technical Guide to 3-Chloro-L-alanine Hydrochloride
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for handling 3-Chloro-L-alanine Hydrochloride, a valuable amino acid derivative whose efficacy in experimental settings is critically dependent on managing its hygroscopic nature. Adherence to these protocols is crucial for ensuring the accuracy, reproducibility, and reliability of your research outcomes.
Frequently Asked Questions (FAQs)
Q1: What does it mean for this compound to be hygroscopic?
A: A hygroscopic substance readily attracts and absorbs moisture from the surrounding atmosphere.[1][2] For this compound, this means the solid, crystalline powder can become difficult to handle, forming clumps or even dissolving into a liquid in humid conditions.[3][4] This moisture absorption can compromise the compound's integrity and affect experimental results.[1]
Q2: How should I store this compound to prevent moisture absorption?
A: Proper storage is the first line of defense. The compound should be kept in a tightly sealed, airtight container.[1][5] For long-term storage, a cool, dry place is recommended, with temperatures of 4°C for the solid form and -20°C to -80°C for solutions.[5][6][7] Storing the container within a desiccator containing a drying agent like silica (B1680970) gel can provide an additional layer of protection.[3][8]
Q3: I've noticed the powder has started to clump. Can I still use it?
A: Clumping is a visual indicator of moisture absorption.[9] While you can try to break up the clumps with a spatula, be aware that the compound's properties may have already been altered.[1] For sensitive experiments, it is highly recommended to use a fresh, unopened container of the reagent or to dry the existing material under vacuum.[10]
Q4: How does moisture absorption affect the accuracy of my experiments?
A: Absorbed water adds to the mass of the compound, leading to inaccurate measurements when preparing solutions of a specific molarity.[3] This can significantly impact the stoichiometry of your reactions. Furthermore, the presence of water can potentially lead to hydrolysis of the compound, altering its chemical structure and biological activity.[11]
Q5: What is the best way to weigh this hygroscopic compound?
A: Weighing should be done as quickly as possible to minimize exposure to air.[1] Ideally, weighing should occur in a controlled environment with low humidity, such as a glovebox or a dry box.[12] If a controlled environment is not available, have all necessary equipment ready and weigh the compound immediately after opening the container.
Troubleshooting Guide
This guide addresses common problems encountered when working with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or non-reproducible experimental results. | The hygroscopic nature of the compound has led to inaccurate concentrations of prepared solutions. | 1. Implement stringent handling protocols for weighing and solution preparation in a low-humidity environment. 2. Prepare a fresh stock solution from a new, unopened container of this compound.[3] 3. If possible, determine the water content of your solid compound using Karl Fischer titration to adjust mass calculations accordingly.[13][14] |
| The compound appears discolored or has a different texture. | Significant moisture absorption and potential degradation. | Do not use the compound. Procure a new batch of this compound to ensure the integrity of your experiments. |
| Difficulty dissolving the compound in the intended solvent. | The presence of absorbed water may alter its solubility characteristics. Note that using hygroscopic solvents like DMSO can also impact solubility.[6] | 1. Ensure you are using a fresh, anhydrous solvent. 2. If using DMSO, use a newly opened bottle.[6] 3. Gentle heating or sonication may aid dissolution, but be cautious of potential degradation at elevated temperatures.[1] |
| Observed degradation of the compound in solution over a short period. | Hydrolysis or other water-mediated degradation pathways. | Prepare solutions fresh before each experiment. If storage is necessary, aliquot the solution into single-use vials and store at -80°C for up to 6 months or -20°C for up to 1 month in sealed containers, away from moisture.[6] |
Quantitative Data Summary
| Relative Humidity (%) | Expected Water Uptake | Physical State |
| < 30% | Minimal | Free-flowing white to off-white solid.[5][6] |
| 30% - 60% | Moderate | Clumping and sticking of particles. |
| > 60% | High | Significant clumping, potential to become a thick liquid or fully dissolve (deliquescence).[2] |
Experimental Protocols
Protocol 1: Handling and Weighing of this compound
Objective: To accurately weigh the compound while minimizing moisture absorption.
Materials:
-
This compound
-
Spatula
-
Weighing paper or boat
-
Analytical balance
-
Airtight container for immediate use
-
Optional: Glovebox or desiccator
Procedure:
-
Prepare all necessary materials and have them ready next to the analytical balance to minimize the time the main container is open.
-
If available, perform the weighing procedure inside a glovebox with a controlled, low-humidity atmosphere.
-
If a glovebox is not available, work quickly in an area with minimal air currents.
-
Briefly open the main storage container of this compound.
-
Using a clean, dry spatula, quickly transfer the desired amount of the compound to the weighing paper or boat on the analytical balance.
-
Immediately and securely close the main storage container.
-
Record the mass and promptly proceed to the next step of your experiment (e.g., solution preparation).
Protocol 2: Preparation of a Stock Solution
Objective: To prepare an accurate stock solution of this compound.
Materials:
-
Weighed this compound
-
Volumetric flask
-
Stir bar and magnetic stir plate (if necessary)
-
Pipettes
Procedure:
-
Add the weighed this compound to the volumetric flask.
-
Add a portion of the anhydrous solvent to the flask, ensuring it is from a fresh, sealed container.
-
If necessary, gently swirl or stir the solution until the compound is fully dissolved. Sonication may be used if needed.[6]
-
Once dissolved, add the solvent to the final volume mark on the volumetric flask.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
For storage, aliquot the stock solution into smaller, single-use, airtight vials and store at the recommended temperature (-20°C or -80°C).[6]
Visualizations
Caption: Workflow for handling hygroscopic this compound.
Caption: Troubleshooting guide for experiments with this compound.
Caption: Logical relationship of hygroscopicity's impact on experimental outcomes.
References
- 1. tutorchase.com [tutorchase.com]
- 2. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 3. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Page loading... [wap.guidechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | CAS#:51887-89-9 | Chemsrc [chemsrc.com]
- 8. chromforum.org [chromforum.org]
- 9. benchchem.com [benchchem.com]
- 10. How To [chem.rochester.edu]
- 11. Chloroalanine - Wikipedia [en.wikipedia.org]
- 12. reddit.com [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. HYGROSCOPIC TENDENCIES OF SUBSTANCES USED AS CALIBRANTS FOR QUANTITATIVE NMR SPECTROSCOPY - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purity Confirmation of 3-Chloro-L-alanine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to confirming the purity of 3-Chloro-L-alanine Hydrochloride. The following sections detail troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the most common analytical techniques.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the purity analysis of this compound.
Question 1: What are the critical quality attributes to consider when assessing the purity of this compound?
Answer: The primary quality attributes to consider are:
-
Chemical Purity: The percentage of this compound relative to any organic or inorganic impurities.
-
Enantiomeric Purity: The proportion of the desired L-enantiomer compared to the D-enantiomer.
-
Residual Solvents: The amount of any solvents used during synthesis or purification.
-
Water Content: The level of moisture in the material.
-
Elemental Composition: Confirmation of the correct empirical formula.
Question 2: My HPLC chromatogram shows peak tailing for the main analyte. What are the possible causes and solutions?
Answer: Peak tailing in HPLC is a common issue, particularly for polar and ionizable compounds like amino acid hydrochlorides.
Troubleshooting Peak Tailing:
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions with Silica Support | Use a base-deactivated column or an end-capped column. Add a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase (e.g., 0.1% v/v). |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to suppress the ionization of silanol (B1196071) groups (typically pH 2-4) or the analyte (consult pKa values). Ensure consistent pH between runs.[1] |
| Column Overload | Reduce the sample concentration or injection volume. |
| Contaminated or Degraded Column | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| Mismatched Sample Solvent | Dissolve the sample in the mobile phase whenever possible to avoid peak distortion. |
Question 3: I am observing inconsistent retention times in my HPLC analysis. How can I resolve this?
Answer: Fluctuating retention times can compromise the reliability of your results.
Troubleshooting Inconsistent Retention Times:
| Potential Cause | Troubleshooting Steps |
| Mobile Phase Composition Fluctuation | Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. If using a gradient, ensure the pump's proportioning valves are functioning correctly. |
| Inadequate Column Equilibration | Ensure the column is equilibrated with the mobile phase for a sufficient time before starting the analysis, typically 10-20 column volumes. |
| Temperature Variations | Use a column oven to maintain a constant temperature. |
| Pump Issues (e.g., leaks, faulty check valves) | Inspect the HPLC pump for leaks and listen for unusual noises. Perform routine maintenance on pump seals and check valves. |
Question 4: In my qNMR spectrum, the signals of my analyte and internal standard are overlapping. What should I do?
Answer: Signal overlap is a critical issue in quantitative NMR (qNMR) as it prevents accurate integration.
Troubleshooting Signal Overlap in qNMR:
| Potential Cause | Troubleshooting Steps |
| Inappropriate Internal Standard | Select an internal standard with signals in a clear region of the spectrum, away from the analyte's signals. For this compound, consider standards like maleic acid or dimethyl sulfone.[2][3] |
| Solvent Effects | Change the deuterated solvent (e.g., from D₂O to DMSO-d₆) to induce chemical shift changes that may resolve the overlap. |
| pH Effects | For ionizable compounds, adjusting the pH of the sample solution can shift the position of certain proton signals. |
Question 5: How can I identify potential impurities in my this compound sample?
Answer: Impurities can arise from the starting materials, byproducts of the synthesis, or degradation. Common synthesis routes start from L-serine.[4]
Potential Impurities and their Identification:
| Potential Impurity | Origin | Suggested Analytical Technique |
| L-Serine | Unreacted starting material | HPLC, NMR |
| D-3-Chloro-alanine Hydrochloride | Enantiomer | Chiral HPLC |
| L-Alanine | Reductive dehalogenation byproduct | HPLC, NMR |
| Unidentified related substances | Byproducts of the chlorination reaction | LC-MS for identification, HPLC for quantification |
| Residual Solvents (e.g., THF, Acetone) | Synthesis and purification | Headspace GC-MS |
Experimental Protocols
This section provides detailed methodologies for key analytical techniques to assess the purity of this compound.
Chemical and Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)
This method allows for the simultaneous determination of chemical purity (related substances) and enantiomeric purity (D-enantiomer).
Workflow for HPLC Analysis:
Caption: Workflow for HPLC purity analysis.
Instrumentation and Parameters:
| Parameter | Recommendation |
| HPLC System | Quaternary or Binary pump, Autosampler, Column Oven, UV Detector |
| Chiral Column | Astec CHIROBIOTIC T (Teicoplanin-based) or similar macrocyclic glycopeptide column is recommended for underivatized amino acids.[5] A Crownpak CR(+) column has also been shown to be effective for similar compounds.[6] |
| Mobile Phase | A mixture of an aqueous buffer (e.g., perchloric acid pH 2.0-4.0) and an organic modifier (e.g., methanol (B129727) or acetonitrile). A typical starting point could be 90:10 (v/v) aqueous:organic.[6] |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 °C (can be optimized) |
| Detection | UV at a low wavelength, typically 200-210 nm, as the analyte lacks a strong chromophore.[7] |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection. |
Data Analysis:
-
Chemical Purity: Calculated by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.
-
Enantiomeric Purity: Calculated by comparing the peak area of the L-enantiomer to the sum of the peak areas of both the L- and D-enantiomers.
Purity Assessment by Quantitative ¹H-NMR (qNMR)
qNMR is a powerful primary method for determining the absolute purity of a substance without the need for a reference standard of the same compound.
Workflow for qNMR Analysis:
Caption: Workflow for quantitative NMR purity analysis.
Instrumentation and Parameters:
| Parameter | Recommendation |
| NMR Spectrometer | 400 MHz or higher |
| Solvent | D₂O or DMSO-d₆ (ensure complete dissolution) |
| Internal Standard | Maleic acid or 1,4-Dinitrobenzene. The standard should be of high purity, stable, not reactive with the sample, and have signals that do not overlap with the analyte.[2][3] |
| Sample Preparation | Accurately weigh approximately 10-20 mg of this compound and 5-10 mg of the internal standard into a vial. Dissolve in a known volume of deuterated solvent and transfer to an NMR tube.[2] |
| Key Acquisition Parameters | A long relaxation delay (D1) of at least 5 times the longest T1 of the protons being quantified is crucial for accurate integration. A 90° pulse angle should be calibrated and used. |
Purity Calculation: The purity of the analyte (P_analyte) is calculated using the following formula:
P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Elemental Analysis
Elemental analysis provides confirmation of the empirical formula of the compound.
Theoretical Elemental Composition for this compound (C₃H₇Cl₂NO₂):
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percent (%) |
| Carbon (C) | 12.01 | 3 | 36.03 | 22.53% |
| Hydrogen (H) | 1.01 | 7 | 7.07 | 4.42% |
| Chlorine (Cl) | 35.45 | 2 | 70.90 | 44.32% |
| Nitrogen (N) | 14.01 | 1 | 14.01 | 8.76% |
| Oxygen (O) | 16.00 | 2 | 32.00 | 20.00% |
| Total | 160.01 | 100.00% |
Procedure: Combustion analysis is the standard method for determining the percentages of Carbon, Hydrogen, and Nitrogen.[8] The percentage of Chlorine can be determined by various titration methods after combustion. The experimental values should be within ±0.4% of the theoretical values.
Specific Optical Rotation
This technique confirms the chiral identity and can give an indication of enantiomeric purity.
Procedure:
-
Prepare a solution of this compound of a known concentration (e.g., c = 1 in water or a suitable acidic solution).
-
Use a polarimeter to measure the observed rotation (α) at a specific temperature (e.g., 20°C) and wavelength (e.g., the sodium D-line at 589 nm).
-
Calculate the specific rotation [α] using the formula: [α] = α / (l * c), where 'l' is the path length of the polarimeter tube in decimeters.[9]
-
Compare the measured specific rotation to the literature or reference standard value. A supplier specification indicates a range of +3.0 to +6.0 degrees (c=0.7, in a 1:2 HCl solution).
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can help in identifying impurities by analyzing fragmentation patterns.
Expected Fragmentation: In mass spectrometry, 3-Chloro-L-alanine will likely undergo fragmentation through pathways common for amino acids and halogenated compounds.[10][11]
Logical Relationship of Fragmentation:
Caption: Potential fragmentation pathways in mass spectrometry.
Procedure: A suitable mass spectrometry technique (e.g., Electrospray Ionization - ESI) can be coupled with HPLC (LC-MS) to obtain the mass-to-charge ratio (m/z) of the parent compound and any impurities. The observed molecular weight should correspond to that of 3-Chloro-L-alanine (123.54 g/mol for the free base) and its hydrochloride salt.[11] The fragmentation pattern can then be analyzed to confirm the structure.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 51887-89-9 [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. beta-Chloroalanine | C3H6ClNO2 | CID 78 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Validating 3-Chloro-L-alanine Hydrochloride as an ALAT Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3-Chloro-L-alanine hydrochloride as an inhibitor of Alanine (B10760859) Aminotransferase (ALAT), also known as Alanine Transaminase, against other known inhibitors. The information presented is supported by available experimental data to assist researchers in evaluating its suitability for their studies.
Introduction to ALAT and its Inhibition
Alanine Aminotransferase (ALAT) is a pivotal enzyme in amino acid metabolism, catalyzing the reversible transamination of L-alanine and α-ketoglutarate to pyruvate (B1213749) and L-glutamate. This function places ALAT at the crossroads of carbon and nitrogen metabolism, playing a crucial role in gluconeogenesis and the glucose-alanine cycle. Elevated levels of ALAT in the bloodstream are a key biomarker for liver damage. Consequently, inhibitors of ALAT are valuable tools for studying these metabolic pathways and hold potential for therapeutic applications in liver diseases and certain cancers. This compound is a known inhibitor of ALAT and has been utilized in various research contexts, including studies on tumor progression.[1]
Comparative Analysis of ALAT Inhibitors
This section compares the inhibitory effects of this compound with two other known ALAT inhibitors: L-Cycloserine and Aminooxyacetic acid. A direct quantitative comparison is challenging due to the limited availability of standardized inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50) for all compounds against the same ALAT isoform under identical experimental conditions. However, based on available literature, a comparative overview can be constructed.
| Inhibitor | Target Enzyme(s) | Reported Inhibitory Data | Mechanism of Action (if known) |
| This compound | Alanine Aminotransferase (ALAT) | EC50 for decreased adherence in Aspergillus fumigatus biofilms: 10.49 µM and 15.90 µM.[2] A study from 1979 suggests it acts as an affinity label for ALAT, implying covalent modification.[3] | Acts on the catalytic activity of ALAT.[2] |
| L-Cycloserine | Alanine Aminotransferase, Alanine Racemase, Branched-Chain Aminotransferase | 90% inhibition of ALAT activity in rat hepatocytes at 50 µM. Ki of 88 µM against M. tuberculosis branched-chain aminotransferase.[4] | Competitive inhibitor of human alanine:glyoxylate aminotransferase.[4] |
| Aminooxyacetic Acid | Alanine Aminotransferase, Aspartate Aminotransferase (general inhibitor of PLP-dependent enzymes) | Dose-dependent inhibition of hepatic ALAT activity demonstrated in vitro. More sensitive inhibitor of ALAT than Aspartate Aminotransferase in vitro. | General inhibitor of pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes. |
Note: The provided EC50 values for this compound reflect a biological outcome in a specific model system and are not a direct measure of the enzyme inhibition constant (Ki or IC50) for ALAT.
Signaling and Metabolic Pathways
ALAT is a key enzyme in central metabolism, linking carbohydrate and amino acid pathways. The following diagram illustrates the central role of ALAT.
References
- 1. ββ-氯-L-丙氨酸 盐酸盐 Alanine aminotransferase inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Affinity labeling of alanine aminotransferase by 3-chloro-L-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cycloserine enantiomers are reversible inhibitors of human alanine:glyoxylate aminotransferase: implications for Primary Hyperoxaluria type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 3-Chloro-L-alanine Hydrochloride and Other Alanine Analogs for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 3-Chloro-L-alanine Hydrochloride and other key alanine (B10760859) analogs. This document synthesizes experimental data on their mechanisms of action, enzyme inhibition, and cytotoxic effects to inform research and development decisions.
Alanine analogs are a class of compounds that structurally mimic the amino acid alanine, enabling them to interact with and often inhibit enzymes that recognize alanine as a substrate. This inhibitory action makes them valuable tools in biochemical research and potential therapeutic agents. This guide focuses on this compound and provides a comparative analysis with other notable alanine analogs, including D/L-Cycloserine, β-Chloro-D/L-alanine, and Trifluoroalanine.
Mechanism of Action and Primary Targets
The primary mechanism of action for many alanine analogs involves the inhibition of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, which are crucial for amino acid metabolism. Key targets include alanine racemase, essential for bacterial cell wall synthesis, and various aminotransferases.
This compound is a known inhibitor of alanine aminotransferase (ALAT) .[1][2] By targeting ALAT, it can disrupt cellular amino acid metabolism, a pathway often dysregulated in cancer cells. This has led to its investigation as a potential anticancer agent.[3][4]
D-Cycloserine and L-Cycloserine are well-characterized inhibitors of enzymes involved in the D-alanine branch of bacterial peptidoglycan biosynthesis.[5] D-Cycloserine is a competitive inhibitor of both L-alanine racemase and D-alanine:D-alanine ligase .[5][6] L-Cycloserine has also been shown to be a potent inhibitor of enzymes like the Mycobacterium tuberculosis branched-chain aminotransferase.[6]
β-Chloro-D-alanine and β-Chloro-L-alanine are also potent inhibitors of alanine racemase .[7] They act as mechanism-based inactivators, or "suicide substrates," leading to irreversible inhibition of the enzyme.[7] β-Chloro-L-alanine has also been shown to inhibit alanine aminotransferase.[3]
Trifluoroalanine is another mechanism-based inactivator of alanine racemase . The highly electronegative fluorine atoms facilitate a reaction cascade within the enzyme's active site that leads to irreversible covalent modification and inactivation.
Quantitative Comparison of Enzyme Inhibition
The potency of these alanine analogs as enzyme inhibitors can be compared using quantitative measures such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). The following table summarizes available data from various studies. It is important to note that direct comparison of absolute values should be made with caution due to variations in experimental conditions across different studies.
| Compound | Target Enzyme | Organism/Cell Line | Inhibition Metric | Value | Reference |
| 3-Chloro-L-alanine | Alanine Aminotransferase (ALAT) | LLC1 Lewis Lung Carcinoma | Inhibition of L-alanine production | Significant | [3] |
| L-Cycloserine | Alanine Aminotransferase (ALAT) | Rat Hepatocytes | % Inhibition (at 50 µM) | ~90% | [8] |
| L-Cycloserine | Alanine Aminotransferase (ALAT) | LLC1 Lewis Lung Carcinoma | Inhibition of L-alanine production | Significant | [3] |
| D-Cycloserine | Branched-Chain Aminotransferase (MtIlvE) | Mycobacterium tuberculosis | Time- and concentration-dependent inactivation | - | [6] |
| L-Cycloserine | Branched-Chain Aminotransferase (MtIlvE) | Mycobacterium tuberculosis | Time- and concentration-dependent inactivation | 40-fold better inhibitor than D-Cycloserine | [6] |
Comparative Cytotoxicity in Cancer Cell Lines
The potential of alanine analogs as anticancer agents is evaluated by their ability to induce cytotoxicity in cancer cells. The following table presents available IC50 values for this compound and other analogs against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |
| β-Alanine | MCF-7 (Breast) | Not cytotoxic, but reduces migration and proliferation | [7][9] |
| β-Alanine | DU 145 (Prostate) | Not cytotoxic, but reduces migration and proliferation | [7][9] |
| β-Alanine | A549 (Lung) | Not cytotoxic, but reduces migration and proliferation | [7][9] |
Note: Data for the direct cytotoxic IC50 of this compound on a wide range of cancer cell lines is limited in the reviewed literature. However, its inhibitory effect on alanine aminotransferase in lung carcinoma cells suggests a potential for antiproliferative activity.[3] Studies on other amino acid derivatives have shown varying IC50 values against different cancer cell lines, highlighting the importance of empirical testing for specific cancer types.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess the performance of alanine analogs.
Enzyme Inhibition Assay (Alanine Aminotransferase)
A common method to determine the inhibitory activity of compounds against alanine aminotransferase (ALT) is a coupled enzyme assay.
Principle: ALT catalyzes the transfer of an amino group from L-alanine to α-ketoglutarate, producing pyruvate (B1213749) and L-glutamate. The rate of pyruvate production is measured through a subsequent reaction where lactate (B86563) dehydrogenase (LDH) reduces pyruvate to lactate, oxidizing NADH to NAD+. The decrease in NADH concentration is monitored spectrophotometrically at 340 nm.
Protocol Summary:
-
Reagent Preparation: Prepare a reaction mixture containing L-alanine, α-ketoglutarate, NADH, and LDH in a suitable buffer (e.g., Tris-HCl, pH 7.5).
-
Inhibitor Incubation: Pre-incubate the ALT enzyme with various concentrations of the alanine analog inhibitor for a specified period.
-
Reaction Initiation: Initiate the reaction by adding the substrate mixture to the enzyme-inhibitor solution.
-
Data Acquisition: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction velocities at each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The Ki value can be determined through graphical analysis of kinetic data (e.g., Lineweaver-Burk or Dixon plots) obtained at various substrate and inhibitor concentrations.
Cell Viability (MTT) Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and proliferation, providing a measure of a compound's cytotoxicity.
Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
Protocol Summary:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the alanine analog for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Visual representations of the mechanisms and experimental processes can aid in understanding the roles of these alanine analogs.
Caption: Mechanism of action of various alanine analogs.
References
- 1. Affinity labeling of alanine aminotransferase by 3-chloro-L-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ββ-氯-L-丙氨酸 盐酸盐 Alanine aminotransferase inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 3. Mechanism-Based Inhibition of the Mycobacterium tuberculosis Branched-Chain Aminotransferase by D- and L-Cycloserine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Beta-Alanine Suppresses Malignant Breast Epithelial Cell Aggressivenes" by Roger A. Vaughan, Nicholas P. Gannon et al. [digitalcommons.chapman.edu]
- 5. researchgate.net [researchgate.net]
- 6. β-alanine suppresses malignant breast epithelial cell aggressiveness through alterations in metabolism and cellular acidity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of 3-Chloro-L-alanine Hydrochloride and Cycloserine as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of 3-Chloro-L-alanine Hydrochloride and Cycloserine, two potent inhibitors of key bacterial enzymes. This analysis is supported by experimental data to inform research and development in antibacterial drug discovery.
At a Glance: Key Differences
| Feature | This compound | Cycloserine |
| Primary Target(s) | Alanine (B10760859) Racemase, D-Amino Acid Transaminase | Alanine Racemase, D-alanine:D-alanine Ligase |
| Mechanism of Action | Primarily irreversible "suicide" inhibition of Alanine Racemase | Competitive inhibition of Alanine Racemase and D-alanine:D-alanine Ligase |
| Inhibition Type | Bacteriostatic amino acid analog | Broad-spectrum antibiotic |
| Stereoisomer Activity | Both D- and L-isomers show inhibitory activity | D-isomer is the active antibiotic |
Mechanism of Action and Target Enzymes
Both 3-Chloro-L-alanine and Cycloserine disrupt the synthesis of peptidoglycan, an essential component of the bacterial cell wall. However, they achieve this through distinct mechanisms and by targeting a partially overlapping set of enzymes.
Cycloserine , a structural analog of D-alanine, primarily acts as a competitive inhibitor of two crucial enzymes in the D-alanine branch of peptidoglycan synthesis[1][2][3][4][5]:
-
Alanine Racemase (Alr): This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme catalyzes the conversion of L-alanine to D-alanine.
-
D-alanine:D-alanine Ligase (Ddl): This enzyme is responsible for joining two D-alanine molecules to form the D-alanyl-D-alanine dipeptide.
By inhibiting these enzymes, cycloserine depletes the pool of D-alanine and prevents the formation of the D-alanyl-D-alanine dipeptide, both of which are essential for the construction of the pentapeptide cross-bridges in peptidoglycan.
3-Chloro-L-alanine is a bacteriostatic amino acid analog that also targets enzymes involved in amino acid metabolism[6]. Its primary target is Alanine Racemase . The D-isomer of β-chloroalanine acts as a "suicide substrate," leading to the irreversible inactivation of the enzyme. It is also known to inhibit other PLP-dependent enzymes, including D-amino acid transaminase [7]. The L-isomer also demonstrates inhibitory effects[8].
The following diagram illustrates the targeted steps in the bacterial cell wall synthesis pathway.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Mechanism of d-Cycloserine Action: Alanine Racemase from Escherichia coli W - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of D-cycloserine action: alanine racemase from Escherichia coli W - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. journals.asm.org [journals.asm.org]
- 6. 3-Chloro-L-alanine | CAS#:2731-73-9 | Chemsrc [chemsrc.com]
- 7. [PDF] Inactivation of bacterial D-amino acid transaminase by beta-chloro-D-alanine. | Semantic Scholar [semanticscholar.org]
- 8. Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin - PubMed [pubmed.ncbi.nlm.nih.gov]
Specificity of 3-Chloro-L-alanine Hydrochloride for Target Enzymes: A Comparative Guide
In the landscape of enzyme inhibition research, 3-Chloro-L-alanine Hydrochloride stands out as a versatile inhibitor with significant implications for drug development, particularly in antimicrobial and anticancer therapies. This guide provides a detailed comparison of its specificity and performance against key target enzymes, alongside common alternative inhibitors. The information is tailored for researchers, scientists, and drug development professionals, offering objective data and experimental context to inform research decisions.
Overview of this compound and its Targets
This compound is a synthetic amino acid analogue that acts as an inhibitor of several pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes. Its mechanism of action often involves irreversible inhibition, where it acts as a "suicide substrate," leading to the inactivation of the target enzyme. The primary targets of 3-Chloro-L-alanine include:
-
Alanine (B10760859) Racemase (Alr): A crucial bacterial enzyme responsible for the conversion of L-alanine to D-alanine, an essential component of the peptidoglycan cell wall. Inhibition of this enzyme disrupts cell wall synthesis, leading to bacterial cell death.
-
Aminotransferases: A broad class of enzymes that catalyze the transfer of an amino group from an amino acid to a keto acid. Key examples include:
-
Alanine Aminotransferase (ALT): Involved in amino acid metabolism.
-
D-amino Acid Transaminase (DAT): Plays a role in D-amino acid metabolism in bacteria.
-
Branched-Chain Amino Acid Transaminase (BCAT): Essential for the metabolism of branched-chain amino acids.
-
-
Serine Hydroxymethyltransferase (SHMT): An enzyme involved in the synthesis of serine and one-carbon metabolism, which is crucial for nucleotide synthesis and cellular proliferation.
The L-isomer of 3-chloroalanine (B1143638) has been noted to have less specificity for alanine racemase compared to its D-isomer, as it also inhibits other enzymes like decarboxylases and transaminases.
Comparative Inhibitory Activity
The following table summarizes the available quantitative data on the inhibitory activity of 3-Chloro-L-alanine and its alternatives against key target enzymes. It is important to note that direct comparative studies across all inhibitors and enzymes are limited, and data may originate from studies on different species or under varying experimental conditions.
| Target Enzyme | Inhibitor | Organism/Source | Inhibition Type | Ki | IC50 | Reference |
| Alanine Racemase | β-Chloro-D-alanine | Escherichia coli, Bacillus subtilis | Irreversible | N/A | 90-95% inhibition | |
| D-Cycloserine | General | Irreversible | N/A | N/A | ||
| O-Carbamyl-D-serine | Streptococcus faecalis | Effective inhibitor | N/A | N/A | ||
| D-amino Acid Transaminase | β-Chloro-D-alanine | Bacillus sphaericus | Competitive (with D-alanine) | ~10 µM | N/A | |
| Gabaculine | Pseudomonas fluorescens | Irreversible | 8.3 µM | N/A | ||
| D-alanine:D-alanine ligase | 3-Chloro-D-alanine | Staphylococcus aureus | N/A | ~4 µM | N/A |
N/A: Not Available in the searched literature.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental design related to this compound, the following diagrams are provided.
Caption: Inhibition of Bacterial Cell Wall Synthesis by 3-Chloro-L-alanine.
Caption: General Mechanism of Aminotransferase Inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the inhibitory activity of compounds like this compound.
Alanine Racemase Inhibition Assay
This assay measures the activity of alanine racemase by coupling the production of L-alanine from D-alanine to a dehydrogenase reaction that can be monitored spectrophotometrically.
Materials:
-
Purified alanine racemase
-
D-alanine (substrate)
-
L-alanine dehydrogenase
-
NAD+
-
This compound (or other inhibitors)
-
Buffer solution (e.g., 100 mM Tris-HCl, pH 8.0)
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare Reagents: Prepare stock solutions of D-alanine, NAD+, and the inhibitor in the buffer.
-
Reaction Mixture: In a microplate well or cuvette, prepare a reaction mixture containing the buffer, NAD+, and L-alanine dehydrogenase.
-
Inhibitor Incubation: Add varying concentrations of this compound or the alternative inhibitor to the reaction mixture. A control with no inhibitor should be included.
-
Enzyme Addition: Add a defined amount of purified alanine racemase to the wells and incubate for a specific period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for any time-dependent inhibition.
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate, D-alanine.
-
Monitor Activity: Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH. Record the rate of reaction.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. For irreversible inhibitors, Ki and kinact values can be determined using more advanced kinetic analyses.
Aminotransferase Inhibition Assay
This assay measures the activity of an aminotransferase, such as alanine aminotransferase (ALT), by coupling the reaction to a dehydrogenase.
Materials:
-
Purified aminotransferase (e.g., ALT)
-
L-alanine and α-ketoglutarate (substrates for ALT)
-
Lactate (B86563) dehydrogenase (coupling enzyme)
-
NADH
-
This compound (or other inhibitors)
-
Buffer solution (e.g., 100 mM potassium phosphate, pH 7.4)
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare Reagents: Prepare stock solutions of L-alanine, α-ketoglutarate, NADH, and the inhibitor in the buffer.
-
Reaction Mixture: In a microplate well or cuvette, prepare a reaction mixture containing the buffer, NADH, lactate dehydrogenase, and L-alanine.
-
Inhibitor Incubation: Add varying concentrations of the inhibitor to the reaction mixture. Include a no-inhibitor control.
-
Enzyme Addition: Add the purified aminotransferase to the wells and incubate for a predetermined time at a controlled temperature.
-
Initiate Reaction: Start the reaction by adding α-ketoglutarate.
-
Monitor Activity: Monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD+. Record the rate of reaction.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described for the alanine racemase assay. Further kinetic studies can be performed to determine the mode of inhibition and the Ki value.
Conclusion
This compound is a potent inhibitor of several key enzymes involved in bacterial cell wall synthesis and amino acid metabolism. While it demonstrates broad activity, its specificity, particularly for the L-isomer, can be lower than some alternative inhibitors. The provided data and protocols offer a foundation for researchers to conduct their own comparative studies and to better understand the potential of this compound in their specific research applications. Further head-to-head comparative studies are warranted to fully elucidate its inhibitory profile against a wider range of targets and in comparison to a broader array of alternative compounds.
A Comparative Guide to the Cross-Reactivity of 3-Chloro-L-alanine Hydrochloride
For researchers and professionals in drug development, understanding the specificity of an enzyme inhibitor is paramount. 3-Chloro-L-alanine hydrochloride, a derivative of the amino acid L-alanine, is recognized as a potent inhibitor of several key enzymes. However, its utility can be impacted by its cross-reactivity with other proteins, leading to potential off-target effects. This guide provides an objective comparison of 3-Chloro-L-alanine's enzymatic inhibition profile against alternative compounds, supported by available experimental data and detailed methodologies.
Comparative Analysis of Enzyme Inhibition
3-Chloro-L-alanine (also known as β-chloro-L-alanine) primarily targets pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes involved in amino acid metabolism. Its main target is Alanine (B10760859) Racemase (Alr), an essential enzyme for bacterial cell wall synthesis, making it a key target for antibacterial drug development[1][2]. However, studies have revealed that the L-isomer of 3-chloro-alanine exhibits a broader inhibition profile compared to its D-isomer, demonstrating significant cross-reactivity.
A notable characteristic of 3-Chloro-L-alanine is its lack of specificity, leading to the inhibition of various transaminases and decarboxylases[1]. This cross-reactivity can result in the disruption of essential L-amino acid production, contributing to cytotoxicity in both bacterial and mammalian cells[1].
The following tables summarize the known enzymatic targets of 3-Chloro-L-alanine and compare its activity with other known inhibitors of Alanine Racemase.
Table 1: Enzyme Inhibition Profile of 3-Chloro-L-alanine
| Enzyme Target | Common Name / Abbreviation | Enzyme Class | Type of Inhibition Noted | Quantitative Data (IC50/Ki) |
| Alanine Racemase | Alr | Isomerase (Racemase) | Time-dependent inactivation[3] | Data not available |
| Alanine Aminotransferase | ALT / GPT | Transferase (Aminotransferase) | Affinity labeling, Reversible inhibition[4][5] | EC50 = 10.49 µM (in A. fumigatus adherence assay)[6] |
| Aspartate Aminotransferase | AST / GOT | Transferase (Aminotransferase) | Active site labeling noted | Data not available |
| Threonine Deaminase | Lyase (Dehydratase) | Inhibition noted[7] | Data not available | |
| Branched-chain amino acid transaminase | Transaminase B | Transferase (Aminotransferase) | Inhibition noted[7] | Data not available |
| L-aspartate-decarboxylase | Lyase (Decarboxylase) | Inhibition noted[7] | Data not available | |
| O-acetylserine sulfhydrylase | Lyase | Inhibition noted[7] | Data not available |
Table 2: Comparative Inhibitory Activity against Alanine Racemase
| Inhibitor | Enzyme Source | Inhibition Constant (Ki) | Inhibition Type |
| 3-Chloro-L-alanine | E. coli / B. subtilis | Not specified, but noted as an effective inhibitor[1] | Time-dependent |
| 3-Chloro-D-alanine | E. coli / B. subtilis | 90-95% inhibition observed (concentration not specified)[8][9] | Irreversible |
| D-Cycloserine | Not Specified | 6.5 x 10⁻⁴ M[1] | Competitive |
| L-Cycloserine | Not Specified | 2.1 x 10⁻³ M[1] | Competitive |
| D-Chlorovinylglycine | E. coli B | k_inact = 122 M⁻¹s⁻¹ (second-order rate constant)[10] | Mechanism-based, Irreversible |
Experimental Methodologies
Accurate assessment of enzyme inhibition requires robust and well-defined experimental protocols. Below are detailed methodologies for assaying the activity of two primary targets of 3-Chloro-L-alanine: Alanine Racemase and Alanine Aminotransferase.
Alanine Racemase Activity Assay (Coupled Enzyme Assay)
This method measures the production of L-alanine from the D-alanine substrate by Alanine Racemase. The formation of L-alanine is coupled to the activity of L-alanine dehydrogenase, which reduces NAD+ to NADH. The increase in NADH concentration is monitored spectrophotometrically.
Materials:
-
Purified Alanine Racemase (Alr)
-
D-alanine (substrate)
-
NAD+
-
L-alanine dehydrogenase (coupling enzyme)
-
Tris-HCl buffer (pH 8.0)
-
Inhibitor (e.g., this compound)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, NAD+, and L-alanine dehydrogenase.
-
Add the inhibitor at various concentrations to the reaction mixture.
-
Initiate the reaction by adding the substrate, D-alanine.
-
Immediately monitor the increase in absorbance at 340 nm over time.
-
The rate of reaction is proportional to the Alanine Racemase activity.
-
Calculate the percentage inhibition at each inhibitor concentration and determine the IC50 value.
Alanine Aminotransferase (ALT) Activity Assay (Colorimetric)
This assay determines ALT activity by measuring the amount of pyruvate (B1213749) produced from the transamination reaction between alanine and α-ketoglutarate. The pyruvate generated is then used in a coupled reaction to produce a colorimetric signal.
Materials:
-
Purified ALT or cell/tissue lysate
-
L-alanine and α-ketoglutarate (substrates)
-
Pyruvate probe (e.g., 2,4-dinitrophenylhydrazine)
-
Assay Buffer
-
Inhibitor (e.g., this compound)
-
Microplate reader capable of reading absorbance at ~505-570 nm
Procedure:
-
Prepare samples (e.g., purified enzyme, cell lysates) and add them to the wells of a 96-well microplate.
-
Add the inhibitor at various concentrations to the sample wells and pre-incubate.
-
Initiate the reaction by adding a master mix containing L-alanine and α-ketoglutarate.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction and add the colorimetric probe to detect the generated pyruvate.
-
After a final incubation period, measure the absorbance at the appropriate wavelength.
-
Determine ALT activity by comparing the sample readings to a pyruvate standard curve.
Visualizing Cross-Reactivity and Experimental Design
Understanding the relationships between 3-Chloro-L-alanine and its various targets, as well as the workflow for assessing its activity, can be clarified through visualization.
Caption: Logical relationship of 3-Chloro-L-alanine and its enzyme targets.
Caption: General experimental workflow for assessing inhibitor cross-reactivity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Inhibitors of alanine racemase enzyme: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. beta-Chloro-L-alanine inhibition of the Escherichia coli alanine-valine transaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Affinity labeling of alanine aminotransferase by 3-chloro-L-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of Bacterial Growth by β-Chloro-D-Alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism-based inactivation of alanine racemase by 3-halovinylglycines - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Enzyme Inhibition: A Comparative Guide to Alternatives for 3-Chloro-L-alanine Hydrochloride
For researchers, scientists, and drug development professionals at the forefront of therapeutic innovation, the quest for potent and specific enzyme inhibitors is paramount. 3-Chloro-L-alanine hydrochloride, a well-established irreversible inhibitor of several pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, has long been a valuable tool. However, the landscape of enzyme inhibition is evolving, with a growing demand for alternatives offering improved specificity, reduced off-target effects, and diverse mechanisms of action. This guide provides a comprehensive comparison of promising alternatives to this compound, supported by experimental data and detailed protocols to empower your research and development endeavors.
This guide will delve into alternatives targeting three key enzyme classes: Alanine (B10760859) Racemase, Tryptophan Synthase, and Serine Proteases. We will explore their mechanisms of inhibition, present comparative quantitative data, and provide detailed experimental protocols for their evaluation.
Section 1: Alanine Racemase Inhibitors
Alanine racemase is a crucial bacterial enzyme responsible for the synthesis of D-alanine, an essential component of the bacterial cell wall. Its absence in humans makes it an attractive target for antimicrobial drug development. 3-Chloro-L-alanine acts as a suicide substrate for this enzyme, leading to its irreversible inactivation.[1][2]
Comparative Analysis of Alanine Racemase Inhibitors
Several alternatives to 3-Chloro-L-alanine have been identified and characterized for their ability to inhibit alanine racemase. The following table summarizes their inhibitory constants (Ki) and 50% inhibitory concentrations (IC50), providing a quantitative basis for comparison.
| Inhibitor | Enzyme Source | Inhibition Type | Ki | IC50 | Reference(s) |
| β-Chloro-D-alanine | E. coli, B. subtilis | Irreversible | - | 90-95% inhibition | [2] |
| D-Cycloserine | Bacterial | Competitive | 6.5 x 10⁻⁴ M (D-isomer), 2.1 x 10⁻³ M (L-isomer) | - | [1] |
| O-Carbamyl-D-serine | Bacterial | Covalent | - | - | [1] |
| Alafosfalin | Bacterial | Covalent | - | - | [1] |
Experimental Protocol: Alanine Racemase Inhibition Assay
A common method to assess the activity of alanine racemase inhibitors is a coupled enzyme assay.
Principle: The conversion of L-alanine to D-alanine by alanine racemase is coupled to the oxidation of D-alanine by D-amino acid oxidase, which produces hydrogen peroxide. The hydrogen peroxide is then used by horseradish peroxidase to oxidize a chromogenic substrate, leading to a measurable color change.
Materials:
-
Purified alanine racemase
-
L-alanine (substrate)
-
D-amino acid oxidase
-
Horseradish peroxidase
-
Chromogenic substrate (e.g., o-dianisidine)
-
Inhibitor compound
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, D-amino acid oxidase, horseradish peroxidase, and the chromogenic substrate.
-
Add the inhibitor compound at various concentrations to the reaction mixture.
-
Pre-incubate the mixture for a defined period to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding L-alanine.
-
Monitor the change in absorbance at the appropriate wavelength over time using a spectrophotometer.
-
Calculate the initial reaction velocities and determine the IC50 or Ki values.
Workflow for Alanine Racemase Inhibition Assay
Caption: Workflow for a coupled enzyme assay to determine alanine racemase inhibition.
Section 2: Tryptophan Synthase Inhibitors
Tryptophan synthase, a PLP-dependent enzyme absent in humans, catalyzes the final two steps in tryptophan biosynthesis, making it a viable target for antimicrobial agents.[3][4] The enzyme is a complex of α and β subunits, and its activity is allosterically regulated.
Alternatives to 3-Chloro-L-alanine for Tryptophan Synthase Inhibition
While 3-Chloro-L-alanine is not a primary inhibitor of tryptophan synthase, understanding its alternatives provides a broader perspective on targeting PLP-dependent enzymes. Several classes of inhibitors have been developed, including substrate analogs and allosteric modulators.
| Inhibitor Class | Example | Mechanism of Action | Reference(s) |
| Substrate Analogs | Indoleacrylic acid, 1-methyl-DL-tryptophan | Competitive inhibition | [5] |
| Allosteric Inhibitors | Sulfolanes, Indole-5-sulfonamides | Bind to a site distinct from the active site, inducing conformational changes that inhibit enzyme activity. | [3] |
Experimental Protocol: Tryptophan Synthase Inhibition Assay
The activity of tryptophan synthase can be monitored by measuring the formation of tryptophan from indole (B1671886) and serine.
Principle: The production of tryptophan can be detected by its intrinsic fluorescence.
Materials:
-
Purified tryptophan synthase (α₂β₂ complex)
-
Indole (substrate)
-
L-serine (substrate)
-
PLP cofactor
-
Inhibitor compound
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.8)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, PLP, and the inhibitor at various concentrations.
-
Add the tryptophan synthase enzyme and pre-incubate.
-
Initiate the reaction by adding indole and L-serine.
-
Monitor the increase in fluorescence (excitation ~290 nm, emission ~340 nm) over time using a fluorometer.
-
Calculate the initial reaction velocities and determine the inhibition constants.
Signaling Pathway of Tryptophan Synthase Allosteric Inhibition
Caption: Allosteric inhibition of tryptophan synthase.
Section 3: Serine Protease Inhibitors
Serine proteases are a large family of enzymes involved in various physiological processes. Their dysregulation is implicated in numerous diseases, making them important therapeutic targets. Covalent inhibitors, including certain derivatives of 3-chloro-alanine, can irreversibly inactivate these enzymes by reacting with the active site serine residue.[6]
Comparative Analysis of Covalent Serine Protease Inhibitors
A diverse array of covalent inhibitors targeting serine proteases has been developed, offering alternatives to classical inhibitors.
| Inhibitor Class | Warhead | Target Residue | Examples | Reference(s) |
| β-Lactams | β-Lactam ring | Serine | Penicillins, Cephalosporins | [7] |
| α-Ketoamides | α-Ketoamide | Serine | Telaprevir, Boceprevir | [7] |
| Sulfonyl Fluorides | Sulfonyl fluoride | Serine | PMSF, AEBSF | [8] |
| Organophosphates | Phosphate ester | Serine | Sarin, DFP | [8] |
Experimental Protocol: Serine Protease Inhibition Assay
The activity of serine proteases is commonly measured using a chromogenic or fluorogenic substrate.
Principle: The protease cleaves a synthetic substrate, releasing a chromophore or fluorophore, which can be quantified.
Materials:
-
Purified serine protease
-
Chromogenic or fluorogenic substrate (e.g., N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide for chymotrypsin)
-
Inhibitor compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the inhibitor at various concentrations.
-
Add the serine protease and pre-incubate.
-
Initiate the reaction by adding the substrate.
-
Monitor the increase in absorbance or fluorescence over time.
-
Calculate the initial reaction velocities and determine the kinetic parameters of inhibition (kinact and KI for irreversible inhibitors).
Logical Relationship in Covalent Serine Protease Inhibition
Caption: Two-step mechanism of irreversible serine protease inhibition.
Conclusion
The development of novel enzyme inhibitors is a cornerstone of modern drug discovery. While this compound remains a valuable research tool, the exploration of alternatives offers exciting possibilities for developing more specific and effective therapeutics. This guide has provided a comparative overview of inhibitors for alanine racemase, tryptophan synthase, and serine proteases, complete with quantitative data and detailed experimental protocols. By leveraging this information and the provided workflow and pathway diagrams, researchers can accelerate their efforts to identify and characterize the next generation of enzyme inhibitors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allosteric inhibitors of Mycobacterium tuberculosis tryptophan synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allostery, engineering and inhibition of tryptophan synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-Methyl-DL-tryptophan, beta-(3-benzofuranyl)-DL-alanine (the oxygen analog of tryptophan), and beta-[3-benzo(b)thienyl]-DL-alanine (the sulfur analog of tryptophan) are competitive inhibitors for indoleamine 2,3-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Covalent inhibitors: a rational approach to drug discovery - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00154F [pubs.rsc.org]
- 8. m.youtube.com [m.youtube.com]
A Comparative Analysis of 3-Chloro-L-alanine Hydrochloride and Aminooxyacetic Acid as Pyridoxal Phosphate Enzyme Inhibitors
For researchers, scientists, and drug development professionals, the selection of an appropriate enzyme inhibitor is a critical decision. This guide provides a detailed comparative analysis of two widely used pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme inhibitors: 3-Chloro-L-alanine Hydrochloride and Aminooxyacetic Acid. We will delve into their mechanisms of action, target enzymes, and available experimental data to assist in making an informed choice for your research needs.
Introduction to the Inhibitors
This compound is a structural analog of the amino acid L-alanine. It is recognized as a potent, mechanism-based inhibitor of several PLP-dependent enzymes. Its mode of action often involves irreversible inactivation of the target enzyme, classifying it as a "suicide substrate." This property makes it a valuable tool for studying the catalytic mechanisms of various enzymes involved in amino acid metabolism.
Aminooxyacetic Acid (AOAA) is a broad-spectrum inhibitor of PLP-dependent enzymes. Its primary mechanism involves reacting with the PLP cofactor, rendering the enzyme inactive. Beyond its effects on amino acid metabolism, AOAA is also known to inhibit the malate-aspartate shuttle, a key pathway in cellular energy metabolism. This dual action gives it a distinct pharmacological profile.
Mechanism of Action and Target Specificity
Both 3-Chloro-L-alanine and Aminooxyacetic Acid target a wide range of PLP-dependent enzymes, but their mechanisms and primary targets differ, influencing their applications.
This compound acts as a suicide inhibitor. The enzyme's catalytic machinery processes 3-Chloro-L-alanine, leading to the formation of a reactive intermediate that covalently binds to the active site, causing irreversible inhibition. Its primary targets include:
-
Alanine (B10760859) Racemase: Crucial for bacterial cell wall synthesis, making 3-Chloro-L-alanine a potential antibacterial agent.
-
Alanine Aminotransferase (ALT): A key enzyme in amino acid metabolism.
-
Serine Palmitoyltransferase (SPT): The rate-limiting enzyme in sphingolipid biosynthesis.
Aminooxyacetic Acid , in contrast, is a general inhibitor that forms a stable oxime with the pyridoxal phosphate cofactor, preventing it from participating in the catalytic cycle. Key targets of AOAA include:
-
GABA Transaminase (GABA-T): Inhibition of this enzyme leads to an increase in the neurotransmitter GABA, making AOAA a tool for studying neurological disorders.[1]
-
Aspartate Aminotransferase (AAT): A critical enzyme in the malate-aspartate shuttle and amino acid metabolism.[1]
-
Cystathionine β-synthase (CBS) and Cystathionine γ-lyase (CSE): Enzymes involved in the production of hydrogen sulfide, a signaling molecule.
Below is a diagram illustrating the general mechanism of PLP-dependent enzyme inhibition by both compounds.
Figure 1: General mechanisms of enzyme inhibition.
Comparative Performance: Quantitative Data
The following table summarizes the available quantitative data on the inhibitory potency of this compound and Aminooxyacetic Acid against some of their key target enzymes. It is important to note that specific IC₅₀ and Kᵢ values for 3-Chloro-L-alanine are not as readily available in the literature as they are for AOAA, reflecting a difference in the historical research focus on these compounds.
| Inhibitor | Target Enzyme | Organism/System | Inhibition Constant | Reference |
| 3-Chloro-L-alanine | Alanine Racemase | Escherichia coli | Time-dependent inactivation | [2] |
| Alanine Aminotransferase | General | Inhibitor | [3] | |
| Serine Palmitoyltransferase | CHO Cells | Complete inhibition at 5 mM in 15 min | [4] | |
| Aminooxyacetic Acid | GABA Transaminase (GABA-T) | - | Kᵢ = 9.16 μM | [5] |
| Cystathionine β-synthase (CBS) | - | IC₅₀ = 8.5 μM | [5] | |
| Cystathionine γ-lyase (CSE) | - | IC₅₀ = 1.1 μM | [5] | |
| Aspartate Aminotransferase (AAT) | Rat Brain | Almost abolished activity at 100 µM | [6] |
Affected Cellular Pathways
The inhibition of specific enzymes by these compounds leads to downstream effects on various cellular pathways.
This compound primarily impacts pathways related to amino acid metabolism and bacterial cell wall synthesis.
Figure 2: Cellular pathways affected by 3-Chloro-L-alanine.
Aminooxyacetic Acid has a broader impact due to its general inhibition of PLP-dependent enzymes and its effect on cellular energy metabolism.
Figure 3: Cellular pathways affected by Aminooxyacetic Acid.
Experimental Protocols
Detailed methodologies are crucial for the successful application of these inhibitors in research. Below are representative protocols for assessing the inhibitory activity of each compound against one of its primary targets.
Protocol 1: Inhibition of Alanine Racemase by 3-Chloro-L-alanine
This protocol outlines a coupled enzyme assay to determine the inhibitory effect of 3-Chloro-L-alanine on alanine racemase activity.
Materials:
-
Purified alanine racemase
-
L-alanine (substrate)
-
D-amino acid oxidase
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader (fluorescence)
Experimental Workflow:
Figure 4: Workflow for Alanine Racemase inhibition assay.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well microplate, add the desired concentration of 3-Chloro-L-alanine and a fixed amount of purified alanine racemase to each well. Include a control with no inhibitor.
-
Pre-incubate the plate for a specified time to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding L-alanine to each well.
-
Incubate the reaction for a set period at the optimal temperature for the enzyme.
-
Stop the reaction and add a detection mixture containing D-amino acid oxidase, HRP, and Amplex Red. D-amino acid oxidase will act on the D-alanine produced, generating hydrogen peroxide, which in the presence of HRP, will react with Amplex Red to produce a fluorescent product.
-
Measure the fluorescence using a microplate reader. The decrease in fluorescence in the presence of 3-Chloro-L-alanine corresponds to the inhibition of alanine racemase.
Protocol 2: Inhibition of GABA Transaminase by Aminooxyacetic Acid
This protocol describes a spectrophotometric assay to measure the inhibition of GABA-T by AOAA.
Materials:
-
Purified or recombinant GABA transaminase
-
GABA (substrate)
-
α-ketoglutarate (co-substrate)
-
Succinic semialdehyde dehydrogenase (SSADH)
-
NADP⁺
-
Aminooxyacetic Acid
-
Assay buffer (e.g., 50 mM Potassium Pyrophosphate, pH 8.6)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Experimental Workflow:
Figure 5: Workflow for GABA Transaminase inhibition assay.
Procedure:
-
Prepare serial dilutions of Aminooxyacetic Acid in the assay buffer.
-
Prepare a reaction mixture containing GABA, α-ketoglutarate, SSADH, and NADP⁺ in the assay buffer.
-
To the wells of a 96-well UV-transparent microplate, add the AOAA dilutions and the reaction mixture.
-
Initiate the reaction by adding a fixed amount of GABA transaminase to each well.
-
Immediately place the plate in a microplate spectrophotometer and monitor the increase in absorbance at 340 nm over time. This measures the formation of NADPH, which is coupled to the GABA-T reaction.
-
Calculate the initial reaction rates from the linear portion of the absorbance curves. The percentage of inhibition can be determined by comparing the rates in the presence of AOAA to the control (no inhibitor).
Conclusion
Both this compound and Aminooxyacetic Acid are valuable tools for studying PLP-dependent enzymes. The choice between them depends on the specific research question and the target enzyme.
This compound is particularly suited for studies requiring irreversible inhibition of specific enzymes like alanine racemase, making it a strong candidate for antimicrobial research. Its characterization as a suicide inhibitor provides a powerful means to probe enzyme mechanisms.
Aminooxyacetic Acid offers a broader inhibition profile and is well-characterized quantitatively. Its dual effect on both amino acid metabolism and cellular energy through the malate-aspartate shuttle makes it a useful compound for investigating the interplay between these pathways in various physiological and pathological contexts, including neuroscience and cancer research.
Researchers should carefully consider the desired specificity, mechanism of inhibition, and the cellular pathways of interest when selecting between these two potent inhibitors. The experimental protocols provided herein offer a starting point for the quantitative evaluation of their effects in specific experimental systems.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Pyridoxal 5'-phosphate enzymes as targets for therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β-Chloro-L-alanine Alanineaminotransferaseinhibitor 51887-89-9 [sigmaaldrich.com]
- 4. bioconductor.org [bioconductor.org]
- 5. abmole.com [abmole.com]
- 6. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
confirming experimental results obtained with 3-Chloro-L-alanine Hydrochloride
For Immediate Release
This guide provides a comprehensive comparison of 3-Chloro-L-alanine Hydrochloride with alternative enzyme inhibitors, offering researchers, scientists, and drug development professionals a detailed overview of its experimental applications. The following sections present quantitative data, experimental methodologies, and visual representations of associated signaling pathways and workflows.
Performance Comparison of Enzyme Inhibitors
This compound is a versatile inhibitor targeting several key enzymes involved in cellular metabolism. This section compares its activity with other well-characterized inhibitors of Alanine (B10760859) Aminotransferase (ALAT) and Serine Palmitoyltransferase (SPT).
| Target Enzyme | Inhibitor | Chemical Structure | Inhibition Type | Potency (Ki/IC50) | Cell-Based Activity |
| Alanine Aminotransferase (ALAT) | 3-Chloro-L-alanine | C₃H₆ClNO₂ | Competitive[1] | Not explicitly reported, but shown to inhibit L-alanine production and impair D-glucose uptake in LLC1 Lewis lung carcinoma cells[1][2] | Impairs cancer growth by promoting mitochondrial metabolism[1][2] |
| Gabaculine | C₇H₉NO₂ | Irreversible[3] | Ki = 1 mM (for L-alanine transaminase)[3] | Elevates GABA concentrations in the brain[3] | |
| L-Cycloserine | C₃H₆N₂O₂ | Competitive[1][4][5][6] | Not explicitly reported, but inhibits ALAT in LLC1 cells[1][2] | Inhibits bacterial cell wall synthesis[4][5][6][7] | |
| Serine Palmitoyltransferase (SPT) | β-Chloro-L-alanine | C₃H₆ClNO₂ | Irreversible ("suicide" inhibition)[8] | 5 mM caused complete inactivation in 10 minutes (in vitro)[8] | Inhibits long-chain base biosynthesis in intact CHO cells[8] |
| Myriocin (ISP-1) | C₂₁H₃₉NO₆ | Potent, selective | Ki = 0.28 nM[1][2][9] | Inhibits proliferation of CTLL-1 cells (IC50 = 15 nM) and induces apoptosis[9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for key experiments involving the inhibitors discussed.
Alanine Aminotransferase (ALAT) Activity Assay
This protocol outlines a common method for measuring ALAT activity, which can be adapted to assess the inhibitory effects of compounds like 3-Chloro-L-alanine.
Principle: ALAT catalyzes the transfer of an amino group from L-alanine to α-ketoglutarate, producing pyruvate (B1213749) and L-glutamate. The production of pyruvate is measured in a coupled enzymatic reaction that results in a colorimetric or fluorometric signal.
Materials:
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
-
ALAT Assay Buffer
-
ALAT Substrate Mix (containing L-alanine and α-ketoglutarate)
-
Pyruvate Standard
-
ALAT Enzyme Mix (containing a developer and probe)
-
Test inhibitor (e.g., this compound)
Procedure:
-
Standard Curve Preparation: Prepare a dilution series of the Pyruvate Standard in ALAT Assay Buffer to generate a standard curve.
-
Sample Preparation: Prepare test samples containing the inhibitor at various concentrations.
-
Reaction Setup: To each well of the 96-well plate, add the sample, ALAT Substrate Mix, and ALAT Assay Buffer.
-
Initiate Reaction: Add the ALAT Enzyme Mix to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a set period (e.g., 30-60 minutes), protected from light.
-
Measurement: Measure the absorbance or fluorescence at the appropriate wavelength.
-
Data Analysis: Determine the concentration of pyruvate produced in each sample by comparing the readings to the standard curve. Calculate the percent inhibition for each inhibitor concentration to determine the IC50 value.
Serine Palmitoyltransferase (SPT) Activity Assay
This protocol describes a method to measure the activity of SPT, the rate-limiting enzyme in sphingolipid biosynthesis.
Principle: SPT catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine. The enzyme's activity can be determined by measuring the incorporation of radiolabeled L-serine into the lipid product.
Materials:
-
Cell lysates or microsomal fractions containing SPT
-
Reaction buffer (e.g., HEPES buffer, pH 8.0)
-
L-[¹⁴C]serine (radiolabeled substrate)
-
Palmitoyl-CoA
-
Pyridoxal (B1214274) 5'-phosphate (cofactor)
-
Test inhibitor (e.g., β-Chloro-L-alanine, Myriocin)
-
Organic solvents for lipid extraction (e.g., chloroform/methanol)
-
Thin-layer chromatography (TLC) system
-
Scintillation counter
Procedure:
-
Reaction Setup: In a reaction tube, combine the cell lysate/microsomes, reaction buffer, pyridoxal 5'-phosphate, and the test inhibitor at various concentrations.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period.
-
Initiate Reaction: Start the reaction by adding L-[¹⁴C]serine and palmitoyl-CoA.
-
Incubation: Incubate the reaction mixture at 37°C for a defined time (e.g., 10-30 minutes).
-
Stop Reaction and Lipid Extraction: Terminate the reaction by adding an organic solvent mixture (e.g., chloroform/methanol). Vortex and centrifuge to separate the phases.
-
Product Separation: Spot the lipid extract onto a TLC plate and develop the chromatogram to separate the lipid products.
-
Quantification: Visualize the radiolabeled product by autoradiography and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of SPT activity for each inhibitor concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflows
The inhibitory actions of 3-Chloro-L-alanine and its alternatives can have significant downstream effects on cellular signaling. The following diagrams, created using the DOT language, illustrate these pathways and a general experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of alanine aminotransferase in silico and in vivo promotes mitochondrial metabolism to impair malignant growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. What are Aminotransferase inhibitors and how do they work? [synapse.patsnap.com]
- 5. β-Chloro-L-alanine hydrochloride Alanine aminotransferase inhibitor | 51887-89-9 [sigmaaldrich.com]
- 6. Identification of a novel SPT inhibitor WXP-003 by docking-based virtual screening and investigation of its anti-fungi effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serine palmitoyltransferase: role in apoptotic de novo ceramide synthesis and other stress responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of serine palmitoyltransferase in vitro and long-chain base biosynthesis in intact Chinese hamster ovary cells by beta-chloroalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In Vivo Toxicity Profile of 3-Chloro-L-alanine Hydrochloride: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of the in vivo toxicity of 3-Chloro-L-alanine Hydrochloride. Due to a lack of publicly available in vivo toxicity studies for this compound, this document provides a comparative analysis using toxicity data from β-N-methylamino-L-alanine (BMAA), a structurally related non-proteinogenic amino acid. This comparison, while indirect, offers valuable insights into the potential toxicological profile of modified alanine (B10760859) derivatives.
Comparative Toxicity Data
Limited direct acute toxicity data for this compound is available in the public domain. General safety information indicates that it may cause skin, eye, and respiratory tract irritation[1].
To provide a quantitative toxicological context, this guide presents data from an acute toxicity study of β-N-methylamino-L-alanine (BMAA), another modified L-alanine derivative that has been studied for its neurotoxicity[2][3][4][5]. It is crucial to note that the substitution of a chloro group with a methylamino group will alter the compound's chemical properties and biological activity, and thus its toxicity profile may differ significantly.
| Compound | Animal Model | Route of Administration | LD50 (Median Lethal Dose) | Lowest-Observed-Adverse-Effect Level (LOAEL) | Key Findings |
| β-N-methylamino-L-alanine (BMAA) | NIH Swiss Outbred Mice | Intraperitoneal | 3 mg/g body weight (presumptive)[2] | 2 mg/g body weight[2] | At the presumptive LD50, clinical signs included myoclonus, convulsions, and uncontrolled urination and defecation within 20 minutes of injection. No histopathological lesions were observed in the brain, liver, heart, kidney, lung, or spleen during the 14-day study.[2] |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
The following is a generalized experimental protocol for an acute in vivo toxicity study, based on the methodology used in the BMAA study and aligned with OECD guidelines for the testing of chemicals[2][6][7][8][9][10].
Acute Toxicity Study of a Modified Alanine Derivative
1. Test Animals:
-
Species: NIH Swiss Outbred mice[2].
-
Sex: Both male and female, with 35 of each sex used in the BMAA study[2].
-
Housing: Animals should be housed in appropriate conditions with controlled temperature, humidity, and light-dark cycles. They should have access to standard chow and water ad libitum, except for a brief fasting period before dosing[7].
2. Test Substance Administration:
-
Compound: Test article (e.g., this compound) dissolved in a suitable vehicle (e.g., sterile saline).
-
Route of Administration: Intraperitoneal injection is a common route for acute toxicity studies of such compounds[2]. Oral gavage is another standard method[7].
-
Dose Levels: A range of doses should be selected. In the BMAA study, doses of 0.03, 0.3, 1, 2, and 3 mg/g of body weight were used[2]. A control group should receive the vehicle only.
3. Observation Period:
-
Animals are typically observed for 14 days following administration of the test substance[2][9].
-
Clinical Observations: Detailed observations should be made and recorded systematically for each animal. This includes changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. Behavioral changes and the presence of tremors or convulsions should also be noted[2].
-
Body Weight: Individual animal weights should be recorded shortly before the test substance is administered and at least weekly thereafter[7].
4. Data Collection and Analysis:
-
Mortality: The number of animals that die in each dose group within the 14-day observation period is recorded.
-
LD50 Calculation: The median lethal dose (LD50) is calculated, which is the statistically derived dose at which 50% of the animals are expected to die[7].
-
Histopathology: At the end of the observation period, all surviving animals are euthanized. A gross necropsy of major organs is performed, and tissues (such as the brain, liver, heart, kidney, lung, and spleen) are collected for histopathological examination[2].
Visualizing Experimental Workflow and Potential Mechanisms
To further clarify the experimental process and potential biological interactions, the following diagrams are provided.
References
- 1. beta-Chloroalanine | C3H6ClNO2 | CID 78 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acute β-N-Methylamino-L-alanine Toxicity in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beta-N-methylamino-L-alanine induced in vivo retinal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Weak BMAA toxicity compares with that of the dietary supplement β-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. β-Methylamino-L-alanine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
- 10. oecd.org [oecd.org]
Safety Operating Guide
Proper Disposal of 3-Chloro-L-alanine Hydrochloride: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 3-Chloro-L-alanine hydrochloride is a critical aspect of laboratory safety and environmental responsibility. As a halogenated organic compound, it requires specific handling and disposal procedures to mitigate potential hazards. This guide provides a comprehensive, step-by-step protocol for the safe management and disposal of this compound waste in a laboratory setting. Adherence to these procedures is essential to ensure the safety of laboratory personnel and to maintain compliance with institutional and regulatory standards.
Immediate Safety and Hazard Information
This compound is classified as a skin and eye irritant. All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood. Appropriate personal protective equipment (PPE) must be worn at all times.
Table 1: Essential Safety and Hazard Data
| Parameter | Information | Source |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. | [1][2] |
| GHS Precautionary Statements | P264: Wash skin thoroughly after handling.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][2] |
| Required Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles, lab coat. | [3][4] |
| Primary Disposal Route | Incineration by a licensed hazardous waste disposal facility. | [3] |
Step-by-Step Disposal Protocol
The primary and most crucial step in the proper disposal of this compound is the strict segregation of this waste from all other laboratory waste streams. Halogenated organic compounds must not be mixed with non-halogenated organic waste, aqueous waste, or solid waste.[3]
Experimental Protocol: Waste Segregation and Collection
-
Waste Identification and Segregation:
-
At the point of generation, identify all waste containing this compound, including pure compound, contaminated labware (e.g., weighing boats, pipette tips), and solutions.
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[3] This container should be located in a designated satellite accumulation area within the laboratory.
-
-
Container Selection and Labeling:
-
Use a chemically compatible container, such as a high-density polyethylene (B3416737) (HDPE) or glass bottle with a secure, leak-proof cap.
-
The container must be clearly labeled with "Hazardous Waste: Halogenated Organic" and a full chemical name: "this compound." Avoid using abbreviations.
-
The date on which the first waste is added to the container must be clearly marked.
-
-
Waste Accumulation:
-
For solid waste, such as the pure compound or contaminated disposables, place it directly into the designated halogenated waste container.
-
For solutions containing this compound, pour the liquid waste carefully into the designated liquid halogenated waste container. Use a funnel to prevent spills.
-
Do not overfill the waste container. It is recommended to fill it to no more than 80% of its capacity to allow for expansion and prevent spills during transport.
-
-
Storage of Waste Container:
-
Keep the halogenated waste container securely closed at all times, except when adding waste.
-
Store the container in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials.
-
Ensure the waste container is stored in a secondary containment bin to prevent the spread of material in case of a leak.
-
-
Arranging for Disposal:
-
Once the waste container is full or has reached the designated accumulation time limit set by your institution, arrange for its collection by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.
-
Follow all institutional procedures for waste pickup, including completing any necessary paperwork.
-
Note on Decontamination of Glassware:
For reusable glassware contaminated with this compound, rinse it with a suitable organic solvent (e.g., methanol (B129727) or ethanol). The solvent rinsate must be collected and disposed of as halogenated organic waste. After the initial solvent rinse, the glassware can typically be washed with soap and water.
Visualization of the Disposal Workflow
The following diagram illustrates the logical flow of the proper disposal procedure for this compound.
Caption: Logical workflow for the proper disposal of this compound.
Concluding Remarks
While chemical neutralization or degradation may seem like a viable option for rendering hazardous compounds non-hazardous at the laboratory scale, there are no established and validated protocols for the safe and effective neutralization of this compound in a typical research environment. The hydrolysis of 3-chloro-D-alanine, for instance, is an enzymatic process and does not represent a practical chemical disposal method for this compound.[1] Therefore, the most responsible and compliant approach is to manage it as a halogenated organic waste and ensure its destruction through high-temperature incineration by a professional waste management service. By adhering to the procedures outlined in this guide, laboratory professionals can ensure a safe working environment and minimize their environmental impact.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
